3,6-Dibromophenanthrene-9,10-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-dibromophenanthrene-9,10-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Br2O2/c15-7-1-3-9-11(5-7)12-6-8(16)2-4-10(12)14(18)13(9)17/h1-6,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZJAXLKPHDFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(C=CC(=C3)Br)C(=C2O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300726 | |
| Record name | 3,6-Dibromo-9,10-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
952054-63-6 | |
| Record name | 3,6-Dibromo-9,10-phenanthrenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=952054-63-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromo-9,10-phenanthrenediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the properties of 3,6-Dibromophenanthrene-9,10-diol, a brominated derivative of phenanthrene-9,10-diol. Due to the limited availability of direct experimental data for this compound, this document also includes relevant information on its direct precursor, 3,6-Dibromophenanthrene-9,10-dione, to provide a more complete context for researchers.
Chemical and Physical Properties
While specific experimental data for this compound is not widely available in the literature, the fundamental properties have been identified. For comparative purposes, the properties of its oxidized precursor, 3,6-Dibromophenanthrene-9,10-dione, are also presented.
| Property | This compound | 3,6-Dibromophenanthrene-9,10-dione |
| CAS Number | 952054-63-6[1] | 53348-05-3[2][3][4] |
| Molecular Formula | C₁₄H₈Br₂O₂[1] | C₁₄H₆Br₂O₂[4] |
| Molecular Weight | 368.02 g/mol [1] | 366.00 g/mol [4] |
| Appearance | Not specified | Light yellow to brown powder/crystal[2] |
| Melting Point | Not specified | 289.0 to 293.0 °C[2] |
| Purity | Typically ≥98%[1] | Typically >95.0% (HPLC)[2] |
| Solubility | Not specified | Solubility can vary depending on the solvent.[5] |
| Storage | Not specified | Sealed in dry, room temperature.[3] Some suppliers recommend storage under an inert gas (Argon charged).[4] |
Synthesis and Experimental Protocols
Synthesis of 3,6-Dibromophenanthrene-9,10-dione (Precursor)
A common method for the synthesis of 3,6-Dibromophenanthrene-9,10-dione involves the direct bromination of 9,10-phenanthrenequinone.
Experimental Protocol:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Add bromine (83 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the final product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.[6]
Synthesis of this compound
This compound can be synthesized by the reduction of its corresponding dione. A general and effective method for the reduction of phenanthrenequinones is the use of sodium dithionite.
Experimental Protocol (Adapted):
-
In a suitable reaction vessel, dissolve 3,6-Dibromophenanthrene-9,10-dione in an appropriate organic solvent (e.g., a mixture of tetrahydrofuran and water).
-
Add an aqueous solution of sodium dithionite (Na₂S₂O₄) to the solution of the dione. The amount of sodium dithionite should be in molar excess (e.g., 3 equivalents).
-
The reaction is typically carried out at room temperature and stirred until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.
References
- 1. 952054-63-6 | this compound - Moldb [moldb.com]
- 2. 3,6-Dibromophenanthrene-9,10-dione 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 53348-05-3|3,6-Dibromophenanthrene-9,10-dione|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
An In-depth Technical Guide to 3,6-Dibromophenanthrene-9,10-diol: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 3,6-Dibromophenanthrene-9,10-diol. The document details a two-step synthesis process, starting from the commercially available 9,10-phenanthrenequinone, and includes detailed experimental protocols. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical Structure
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure consists of a phenanthrene core, which is a tricyclic aromatic system, substituted with two bromine atoms at the 3 and 6 positions and two hydroxyl groups at the 9 and 10 positions. The presence and position of these functional groups are expected to influence the molecule's chemical reactivity and biological activity.
Chemical Formula: C₁₄H₈Br₂O₂
Molecular Weight: 368.02 g/mol
CAS Number: 952054-63-6[1]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process:
-
Step 1: Synthesis of 3,6-Dibromophenanthrene-9,10-dione from 9,10-phenanthrenequinone.
-
Step 2: Reduction of 3,6-Dibromophenanthrene-9,10-dione to yield the target compound, this compound.
The following diagram illustrates the overall synthetic workflow.
References
In-Depth Technical Guide: Physicochemical Properties of CAS Number 952054-63-6
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data on the specific compound 3,6-Dibromophenanthrene-9,10-diol (CAS 952054-63-6) is limited. This guide provides available information on this compound and supplements it with data from the closely related and more extensively studied compound, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), to offer a comparative technical overview. All data not explicitly for this compound is clearly marked.
Core Physicochemical Properties
The compound with CAS number 952054-63-6 is identified as this compound.[1] Basic molecular properties have been reported by various chemical suppliers.
Table 1: Physicochemical Properties of this compound (CAS 952054-63-6)
| Property | Value | Source |
| Molecular Formula | C₁₄H₈Br₂O₂ | [1] |
| Molecular Weight | 368.02 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
For comparative purposes, the physicochemical properties of the oxidized form, 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3), are presented in Table 2. This data is more comprehensive and includes experimentally determined and predicted values.
Table 2: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS 53348-05-3)
| Property | Value | Source |
| Molecular Formula | C₁₄H₆Br₂O₂ | [2] |
| Molecular Weight | 366.00 g/mol | [2][3] |
| Melting Point | 289.0 to 293.0 °C | |
| Boiling Point (Predicted) | 501.0 ± 43.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.9 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 177.5 ± 14.7 °C | [4] |
| Appearance | Light yellow to brown powder/crystal | |
| Purity | ≥95% (HPLC) | [2] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of this compound are not available in the public domain. However, general methodologies for characterizing phenanthrene derivatives can be applied.
Synthesis and Purification
The synthesis of 3,6-dibromophenanthrene derivatives can be achieved through methods such as the improved photocyclization of corresponding stilbene precursors. For instance, 3,6-dibromophenanthrene has been synthesized from 4,4'-dibromo-trans-stilbene.[5] The resulting product is typically purified by recrystallization from a suitable solvent like hexane to obtain single crystals for analysis.[5]
A general procedure for the synthesis of the related 3,6-dibromo-9,10-phenanthrenequinone involves the oxidation of 9,10-phenanthrenequinone with bromine in a solvent like nitrobenzene, with benzoyl peroxide as a radical initiator. The reaction mixture is heated to reflux, and upon cooling, the product is precipitated with ethanol, followed by filtration and vacuum drying.[6]
Melting Point Determination
The melting point of phenanthrene derivatives can be determined using a standard melting point apparatus, such as an Electrothermal 9002.[7] The sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded as the melting point. For polycyclic aromatic hydrocarbon (PAH) mixtures, Differential Scanning Calorimetry (DSC) can also be used to determine thaw and liquidus temperatures.[8]
Solubility Determination
A common method for determining the solubility of phenanthrene derivatives is the batch equilibration technique.[9] An excess amount of the crystalline compound is added to a series of vials containing the solvent of interest. The vials are sealed and agitated on a shaker at a constant temperature until equilibrium is reached (e.g., 24 hours).[9] The suspension is then centrifuged to separate the undissolved solid.[9] The concentration of the dissolved compound in the supernatant is quantified using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., photodiode array).[9]
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for structural elucidation. Spectra are typically recorded on an instrument like a Bruker AC 300, using a deuterated solvent such as CDCl₃.[7] Chemical shifts are reported in parts per million (ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, phenanthrene derivatives are known to exhibit a range of biological effects, including cytotoxicity against various cancer cell lines.[10][11][12][13] The cytotoxic mechanism of some phenanthrene derivatives has been linked to their ability to interact with key signaling proteins involved in cell growth and proliferation.[14]
For example, some phenanthrene derivatives have shown potent cytotoxicity against Caco-2 (colon cancer) and Hep-2 (epithelial cancer) cell lines.[12] Molecular docking studies on cytotoxic phenanthrene derivatives suggest that they may bind to and inhibit proteins in signaling pathways that are crucial for cell growth, such as the B-Raf proto-oncogene serine/threonine-protein kinase, which is a key component of the MAPK/ERK signaling pathway.[14]
Below is a hypothetical workflow for investigating the cytotoxicity of a phenanthrene derivative.
The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by a cytotoxic phenanthrene derivative, leading to apoptosis. This is based on the known involvement of the MAPK pathway in cell proliferation and the potential for phenanthrene derivatives to act as inhibitors.
References
- 1. 952054-63-6 | this compound - Moldb [moldb.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 3,6-Dibromophenanthrene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. Thermodynamic study of (anthracene + phenanthrene) solid state mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lead Optimization: Synthesis and Biological Evaluation of PBT-1 Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxic Phenanthrene, Dihydrophenanthrene, and Dihydrostilbene Derivatives and Other Aromatic Compounds from Combretum laxum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Photophysical and electrochemical properties of dibromophenanthrene diols
An In-depth Technical Guide on the Photophysical and Electrochemical Properties of Dibromophenanthrene Diols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated photophysical and electrochemical properties of dibromophenanthrene diols. Due to the limited availability of direct experimental data for these specific compounds, this document synthesizes information from closely related analogues, including phenanthrene, phenanthrene-9,10-dione, and various substituted phenanthrene derivatives. The guide outlines the expected effects of bromine and hydroxyl substitutions on the electronic and optical properties of the phenanthrene core. Detailed experimental protocols for the synthesis and characterization of dibromophenanthrene diols are provided to facilitate further research and validation of the predicted properties. This whitepaper aims to serve as a foundational resource for researchers interested in the potential applications of these compounds in materials science and drug development.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. The rigid, planar structure of the phenanthrene core gives rise to characteristic absorption and emission spectra, making these compounds suitable for applications in organic light-emitting diodes (OLEDs), molecular sensors, and as scaffolds in medicinal chemistry.
The introduction of substituents onto the phenanthrene backbone can significantly modulate its properties. Halogen atoms, such as bromine, are known to influence the photophysical characteristics through the heavy-atom effect, which can enhance intersystem crossing and promote phosphorescence. Hydroxyl groups, on the other hand, can alter the electronic properties through their electron-donating nature and participate in hydrogen bonding, affecting solubility and intermolecular interactions.
This guide focuses on dibromophenanthrene diols, a class of compounds for which detailed experimental data is not yet widely available. By examining the properties of the parent compound, phenanthrene-9,10-diol, and its precursor, dibromophenanthrene-9,10-dione, we can extrapolate the expected photophysical and electrochemical behavior of the target diols.
Synthesis of Dibromophenanthrene Diols
The primary route for the synthesis of dibromophenanthrene diols is through the reduction of the corresponding dibromophenanthrene-9,10-diones. The diones are more readily available and can be synthesized by the bromination of phenanthrene-9,10-quinone.
A common method for the reduction of the dione to the diol is through catalytic hydrogenation[1].
Expected Photophysical Properties
The photophysical properties of phenanthrene derivatives are characterized by their UV-Vis absorption and fluorescence emission spectra. The parent phenanthrene molecule exhibits characteristic vibronic structures in its absorption and emission spectra[2].
3.1. UV-Vis Absorption
The introduction of hydroxyl groups at the 9 and 10 positions to form phenanthrene-9,10-diol is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to phenanthrene. This is due to the electron-donating nature of the hydroxyl groups.
The subsequent addition of two bromine atoms to the phenanthrene ring is anticipated to lead to a further red-shift in the absorption bands. The extent of this shift will depend on the positions of the bromine substituents.
3.2. Fluorescence Emission
Phenanthrene itself is fluorescent[2]. The fluorescence of phenanthrene-9,10-diol is also expected. However, the introduction of bromine atoms is known to quench fluorescence and promote phosphorescence due to the heavy-atom effect, which enhances spin-orbit coupling and facilitates intersystem crossing from the singlet excited state to the triplet state. Therefore, dibromophenanthrene diols are expected to exhibit weaker fluorescence and potentially measurable phosphorescence, even at room temperature.
Table 1: Predicted Photophysical Properties of Dibromophenanthrene Diols
| Compound | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (ΦF) | Notes |
| Phenanthrene-9,10-diol | Red-shifted vs. Phenanthrene | Red-shifted vs. Phenanthrene | Moderate | Expected to be fluorescent. |
| Dibromophenanthrene diols | Red-shifted vs. Diol | Red-shifted vs. Diol | Low | Fluorescence quenching and potential phosphorescence expected due to the heavy-atom effect of bromine. |
Expected Electrochemical Properties
Cyclic voltammetry is a key technique to investigate the electrochemical properties of these compounds, providing information on their oxidation and reduction potentials.
The hydroxyl groups in phenanthrene-9,10-diol are susceptible to oxidation. The electrochemical behavior is expected to involve the oxidation of the diol to the corresponding dione. The potential at which this occurs provides insight into the electronic nature of the molecule.
The presence of electron-withdrawing bromine atoms on the phenanthrene ring is expected to make the oxidation of the diol more difficult, shifting the oxidation potential to more positive values.
Table 2: Predicted Electrochemical Properties of Dibromophenanthrene Diols
| Compound | Expected Oxidation Potential (V vs. ref) | Expected Reduction Potential (V vs. ref) | Notes |
| Phenanthrene-9,10-diol | Reversible or quasi-reversible oxidation to the dione. | - | The diol is expected to be electrochemically active towards oxidation. |
| Dibromophenanthrene diols | Higher oxidation potential than the unsubstituted diol. | Reduction of the aromatic system at negative potentials. | Bromine substitution is expected to make the molecule more difficult to oxidize. |
Experimental Protocols
To validate the predicted properties, the following experimental protocols are recommended.
5.1. Synthesis of 3,6-Dibromophenanthrene-9,10-diol
This protocol is adapted from the general procedure for the reduction of phenanthrene-9,10-dione[1].
-
Dissolution: Dissolve 3,6-dibromophenanthrene-9,10-dione in a suitable solvent such as ethanol or ethyl acetate in a high-pressure reaction vessel.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10 wt%).
-
Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 24 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
5.2. Photophysical Measurements
-
Sample Preparation: Prepare dilute solutions (micromolar range) of the dibromophenanthrene diol in a spectroscopic grade solvent (e.g., cyclohexane, acetonitrile).
-
UV-Vis Spectroscopy: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.
-
Fluorescence Spectroscopy: Measure the fluorescence emission and excitation spectra using a spectrofluorometer. The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine sulfate).
5.3. Electrochemical Measurements
-
Electrolyte Solution: Prepare a solution of the dibromophenanthrene diol in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Cyclic Voltammetry (CV): Perform CV using a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
Data Analysis: Record the voltammograms at various scan rates to determine the peak potentials and assess the reversibility of the redox processes.
Conclusion
While direct experimental data for dibromophenanthrene diols is scarce, this technical guide provides a reasoned expectation of their photophysical and electrochemical properties based on the behavior of related compounds. The presence of both hydroxyl and bromine substituents on the phenanthrene core is expected to result in unique electronic and optical characteristics, including red-shifted absorption and emission, quenched fluorescence, and potentially enhanced phosphorescence. The provided synthetic and characterization protocols offer a clear path for researchers to experimentally validate these predictions and further explore the potential of dibromophenanthrene diols in various applications. Future work should focus on the systematic synthesis of different isomers of dibromophenanthrene diols and the detailed investigation of their properties to establish a comprehensive structure-property relationship.
References
The Discovery and Biological Significance of Phenanthrene-9,10-diol Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Phenanthrene, a polycyclic aromatic hydrocarbon, forms the structural backbone of numerous natural products and synthetic compounds with significant biological activities. Among its many derivatives, those oxygenated at the 9- and 10-positions, particularly phenanthrene-9,10-diol and its analogues, have garnered considerable interest in the scientific community. This technical guide provides a comprehensive literature review on the discovery, synthesis, and biological evaluation of phenanthrene-9,10-diol derivatives, with a focus on their potential as therapeutic agents.
Historical Context and Synthesis
The history of phenanthrene dates back to 1872 when it was independently isolated from coal tar by Carl Graebe, and by Wilhelm Rudolph Fittig and Eugen Ostermayer.[1] Shortly after, the oxidation of phenanthrene to phenanthrene-9,10-dione (phenanthrenequinone) was described.[1] The corresponding phenanthrene-9,10-diol is readily prepared by the reduction of phenanthrene-9,10-dione. A common and efficient method for this conversion is through catalytic hydrogenation.[2][3]
The diol serves as a versatile precursor for a variety of derivatives, most notably through O-alkylation to form ether derivatives. The synthesis of 9,10-dimethoxyphenanthrene is a well-established example of this derivatization.
Experimental Protocols
Synthesis of Phenanthrene-9,10-diol
Phenanthrene-9,10-diol can be synthesized by the reduction of phenanthrene-9,10-dione. A typical procedure involves the catalytic hydrogenation of the dione.[2][3]
Synthesis of 9,10-Dimethoxyphenanthrene from Phenanthrene-9,10-dione
This procedure details the synthesis of 9,10-dimethoxyphenanthrene from phenanthrene-9,10-dione, which proceeds via an in-situ generated phenanthrene-9,10-diol intermediate.
Materials:
-
9,10-Phenanthrenequinone
-
Tetrabutylammonium bromide (Bu4NBr)
-
Sodium dithionite (Na2S2O4)
-
Tetrahydrofuran (THF)
-
Water
-
Dimethyl sulfate
-
Sodium hydroxide (NaOH)
-
Ice
-
Ethyl acetate (EtOAc)
-
15% Aqueous ammonia
-
Brine
-
Sodium sulfate (Na2SO4)
-
Dichloromethane (CH2Cl2)
-
Hexane
-
Neutral alumina
Procedure:
-
A mixture of 26 g (0.125 mol) of 9,10-phenanthrenequinone, 13 g (0.04 mol) of tetrabutylammonium bromide, 65 g (0.37 mol) of sodium dithionite, 250 mL of THF, and 250 mL of water is shaken for 5 minutes in a 2-L separatory funnel.
-
Dimethyl sulfate (62 mL, 0.65 mol) is added, followed by an aqueous solution of sodium hydroxide (64 g, 1.6 mol, in 125 mL of water) and 200 g of ice.
-
The mixture is shaken for 5 minutes, and after adding another 200 g of ice, it is shaken for an additional 10 minutes.
-
Ethyl acetate (100 mL) is added, and the mixture is shaken. The aqueous phase is separated and extracted with ethyl acetate (2 x 100 mL).
-
The combined organic extracts are washed with water (3 x 100 mL), 15% aqueous ammonia (2 x 100 mL), water (3 x 100 mL), and finally brine (100 mL).
-
The solution is dried over sodium sulfate and filtered. The solvents are removed under vacuum.
-
The resulting thick brown oil is dissolved in 80 mL of a roughly 2:1 mixture of dichloromethane and hexane and passed through a plug of neutral alumina, eluting with 170 mL of the same solvent mixture.
-
After solvent removal, the residue is dried under vacuum to yield 9,10-dimethoxyphenanthrene as a yellow oil.[4]
Biological Activities of Phenanthrene-9,10-diol Derivatives
A growing body of evidence highlights the cytotoxic and anticancer properties of phenanthrene derivatives, including those derived from phenanthrene-9,10-diol. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.
Cytotoxicity Data
The following tables summarize the cytotoxic activities of several phenanthrene and 9,10-dihydrophenanthrene derivatives against a panel of human cancer cell lines.
Table 1: Cytotoxic Activities of Phenanthrene Derivatives from Dendrobium officinale
| Compound | HI-60 (IC50, µM) | THP-1 (IC50, µM) |
| 4 | 11.96 | 8.92 |
Data from New phenanthrene and 9, 10-dihydrophenanthrene derivatives from the stems of Dendrobium officinale with their cytotoxic activities.
Table 2: Cytotoxic Activities of Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis
| Compound | A549 (EC50, µg/mL) | PC-3 (EC50, µg/mL) | DU145 (EC50, µg/mL) | HCT-8 (EC50, µg/mL) | MCF-7 (EC50, µg/mL) | KB (EC50, µg/mL) | KBVIN (EC50, µg/mL) |
| 1 | < 0.5 | < 0.5 | < 0.5 | < 0.5 | < 0.02 | < 0.5 | < 0.5 |
| 2 | 1.8 | 0.8 | 2.1 | > 4 | 0.9 | 2.5 | 1.9 |
| 3 | 1.2 | 0.7 | 2.3 | > 4 | 1.1 | 1.5 | 1.3 |
| 4 | 2.1 | 0.9 | > 4 | > 4 | 1.5 | 2.8 | 2.2 |
| 5 | 3.5 | 1.8 | > 4 | > 4 | 2.1 | 3.9 | 3.1 |
| 6 | 1.5 | 0.6 | 2.9 | 3.1 | 0.8 | 1.9 | 1.4 |
| 8 | 2.5 | 1.1 | > 4 | > 4 | 1.8 | 3.2 | 2.7 |
| 9 | > 4 | 2.5 | > 4 | > 4 | 3.1 | > 4 | > 4 |
| 10 | > 4 | > 4 | > 4 | > 4 | > 4 | > 4 | > 4 |
| 11 | 3.2 | 1.5 | > 4 | > 4 | 2.2 | > 4 | > 4 |
Data from Cytotoxic Phenanthrenequinones and 9,10-Dihydrophenanthrenes from Calanthe arisanensis.
Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the molecular mechanisms by which phenanthrene derivatives exert their anticancer effects. Key among these are the induction of apoptosis and the disruption of the cell cycle.
Apoptosis Induction via the Bcl-2/Bax Pathway
Certain phenanthrene derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of proteins in the Bcl-2 family. Specifically, these compounds can downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax, leading to an overall increase in the Bax/Bcl-2 ratio and subsequent activation of the apoptotic cascade.
References
- 1. Phenanthren – Wikipedia [de.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol: Synthesis and characterization of the first ortho-quinhydrone derivative | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Solubility of 3,6-Dibromophenanthrene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, publicly available quantitative solubility data for 3,6-Dibromophenanthrene-9,10-diol (CAS: 952054-63-6) in common organic solvents is limited. This guide provides a framework for determining its solubility, including detailed experimental protocols and data presentation templates, based on methodologies for structurally similar compounds.
Introduction
This compound is a polycyclic aromatic hydrocarbon derivative.[1] While specific applications are not extensively documented, its structural parent, phenanthrene, is utilized in the synthesis of dyestuffs, explosives, and drugs, as well as in biochemical research. The solubility of a compound is a critical physicochemical property, influencing its utility in various applications, from organic synthesis to drug delivery systems. This document outlines a comprehensive approach to characterizing the solubility of this compound.
While direct solubility data for the diol is scarce, information is available for the related compound, 3,6-Dibromophenanthrene-9,10-dione (also known as 3,6-Dibromo-phenanthrenequinone).
Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione (CAS: 53348-05-3):
| Property | Value |
| Molecular Formula | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.00 g/mol [2] |
| Appearance | Light yellow to brown powder/crystal |
| Melting Point | 289.0 to 293.0 °C |
It is generally noted that the solubility of this dione compound can vary depending on the solvent.[3]
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from established procedures for similar polycyclic aromatic compounds.
Objective: To determine the saturation concentration of this compound in a selection of common organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (e.g., acetone, ethanol, methanol, toluene, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))
-
Scintillation vials or centrifuge tubes with Teflon-lined screw caps
-
Analytical balance
-
Shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Solvent Mixtures: Prepare the desired organic solvents.
-
Addition of Solute: To a series of vials, add a pre-weighed excess amount of this compound. The excess is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Add a known volume of the selected organic solvent to each vial. The vials are then sealed to prevent solvent evaporation.
-
Shaking and Incubation: The mixtures are placed on a shaker and agitated at a constant speed and temperature (e.g., 150 rpm at 25 ± 1°C) for a predetermined period (e.g., 24 hours) to reach equilibrium.[4]
-
Phase Separation: After equilibration, the samples are centrifuged at a high speed (e.g., 4000 rpm for 30 minutes) to separate the undissolved solid from the saturated solution.[4]
-
Sample Collection and Dilution: A precise aliquot of the clear supernatant is carefully removed using a pipette. This aliquot is then diluted with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: The concentration of this compound in the diluted samples is determined by a validated HPLC method.[4]
-
Data Analysis: The solubility is calculated from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.
Data Presentation
The quantitative solubility data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.
Table 1: Solubility of this compound in Common Organic Solvents at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Acetone | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Methanol | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value |
| N,N-Dimethylformamide (DMF) | Experimental Value | Calculated Value |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
References
Unlocking the Potential of Brominated Phenanthrenes: An In-depth Guide to their Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic properties of brominated phenanthrenes, a class of molecules with significant potential in organic electronics and medicinal chemistry. By strategically modifying the phenanthrene core with bromine atoms, it is possible to finely tune their electronic characteristics, paving the way for the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialized therapeutic agents. This document details the synthesis, experimental characterization, and computational analysis of these compounds, offering a foundational resource for researchers in the field.
Introduction
Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), possesses a rigid and conjugated structure that imparts inherent electronic and photophysical properties. The introduction of bromine, a halogen substituent, significantly alters these properties through a combination of inductive and resonance effects. The position and number of bromine atoms on the phenanthrene skeleton are critical determinants of the resulting electronic behavior, influencing key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, ionization potential, electron affinity, and charge carrier mobility. Understanding and controlling these properties are paramount for the rational design of brominated phenanthrene derivatives with tailored functionalities.
Synthesis of Brominated Phenanthrenes
The targeted synthesis of specific brominated phenanthrene isomers is crucial for systematic studies of their structure-property relationships. Various synthetic protocols have been developed, with the choice of method depending on the desired isomer.
Experimental Protocol: Synthesis of 9,10-Dibromophenanthrene
A common method for the synthesis of 9,10-dibromophenanthrene involves the bromination of 9,10-dihydrophenanthrene.
Materials:
-
9,10-dihydrophenanthrene
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO)
-
Carbon tetrachloride (CCl4)
-
Potassium tert-butoxide
-
N,N-dimethyl-formamide (DMF)
-
Hydrochloric acid (HCl)
-
Methanol (MeOH)
Procedure:
-
Bromination of 9,10-dihydrophenanthrene: A solution of 9,10-dihydrophenanthrene, NBS, and a catalytic amount of BPO in CCl4 is refluxed. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the succinimide byproduct is filtered off. The filtrate is washed with a sodium thiosulfate solution and water, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude dibrominated product.
-
Dehydrobromination: The crude product from the previous step is dissolved in anhydrous DMF at 0 °C. Potassium tert-butoxide is added portion-wise to the solution. The mixture is stirred at 0 °C for 1 hour.
-
Quenching and Isolation: The reaction is quenched by the slow addition of 6 M HCl. The resulting precipitate is filtered, washed extensively with water and methanol, and then dried under vacuum to afford 9,10-dibromophenanthrene as a solid.[1]
Experimental Protocol: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone
This protocol outlines the synthesis of a key intermediate which can be further modified.
Materials:
-
Phenanthrenequinone
-
Concentrated sulfuric acid
-
N-Bromosuccinimide (NBS)
-
Ethyl acetate
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add phenanthrenequinone and concentrated sulfuric acid.
-
Add N-bromosuccinimide to the mixture and stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding water, followed by pouring the mixture into ice water.
-
Collect the precipitated solid by filtration and wash with hot water.
-
The crude product is then purified by refluxing with ethyl acetate and subsequent vacuum drying to yield 2,7-dibromo-9,10-phenanthrenequinone.[2]
Electronic Properties: A Quantitative Overview
The electronic properties of brominated phenanthrenes have been investigated through both computational and experimental methods. While comprehensive experimental data for a full series of isomers is limited, computational studies provide valuable insights into the trends and effects of bromination.
Computationally Determined Electronic Properties
Density Functional Theory (DFT) is a powerful tool for predicting the electronic structure of molecules. The following table summarizes key electronic properties of phenanthrene and a representative brominated derivative calculated using DFT. These calculations typically employ functionals such as B3LYP with basis sets like 6-31G(d,p).[3][4]
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Phenanthrene | -6.02 | -1.21 | 4.81 | 6.02 | 1.21 |
| 9-Bromophenanthrene | -6.15 | -1.45 | 4.70 | 6.15 | 1.45 |
| Dinitrophenanthrene* | -7.8 to -7.9 | -4.2 to -4.3 | 3.5 to 3.7 | ~8.5 | ~4.0 |
Note: Data for dinitrophenanthrene is included to show the significant effect of strong electron-withdrawing groups, which is more pronounced than that of bromine.[3][4]
Key Observations from Computational Data:
-
HOMO-LUMO Gap Reduction: Bromination generally leads to a reduction in the HOMO-LUMO gap.[5] This is a critical factor for tuning the optical and electronic properties of materials for applications in organic electronics.
-
Increased Electron Affinity: The introduction of bromine increases the electron affinity of the phenanthrene core, indicating a greater ability to accept an electron.[3][4]
Experimentally Determined Electronic Properties
Experimental determination of electronic properties provides crucial validation for computational models.
| Property | Compound | Value | Method |
| Electron Affinity | Phenanthrene | -0.01 ± 0.04 eV | Photodetachment-photoelectron spectroscopy (extrapolated from water cluster data) |
Note: The negative electron affinity of phenanthrene indicates that the neutral molecule is more stable than its anion in the gas phase.
Experimental Characterization Techniques
A variety of experimental techniques are employed to characterize the electronic properties of brominated phenanthrenes.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.
Experimental Protocol:
-
Sample Preparation: A solution of the brominated phenanthrene is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The obtained voltammogram shows oxidation and reduction peaks corresponding to the removal and addition of electrons.
-
Data Analysis: The HOMO and LUMO energy levels can be estimated from the onset potentials of the first oxidation and reduction peaks, respectively, typically referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
UV-Visible and Fluorescence Spectroscopy
These spectroscopic techniques provide information about the electronic transitions within a molecule.
Experimental Protocol:
-
Sample Preparation: Dilute solutions of the brominated phenanthrene are prepared in a UV-transparent solvent (e.g., cyclohexane, dichloromethane, or acetonitrile).
-
UV-Visible Spectroscopy: The absorbance of the solution is measured as a function of wavelength. The absorption maxima (λ_max) correspond to electronic transitions from the ground state to excited states. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.
-
Fluorescence Spectroscopy: The sample is excited at a specific wavelength (typically at or near an absorption maximum), and the emitted light is detected at various wavelengths. The resulting emission spectrum provides information about the energy of the first excited singlet state.
Charge Transport Properties
The charge carrier mobility is a critical parameter for the performance of organic electronic devices. While specific experimental data for brominated phenanthrenes is scarce, the general principles of charge transport in organic semiconductors apply. The mobility is highly dependent on the molecular packing in the solid state, which can be influenced by the position and number of bromine substituents. Techniques like Time-of-Flight (TOF) and the fabrication of Organic Field-Effect Transistors (OFETs) are used to measure charge carrier mobility.
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the comprehensive characterization of the electronic properties of a novel brominated phenanthrene derivative.
Caption: Logical workflow for the synthesis and characterization of brominated phenanthrenes.
Conclusion
The electronic properties of brominated phenanthrenes can be systematically tuned through synthetic chemistry. This guide has provided an overview of the synthesis, quantitative electronic properties, and characterization methodologies for these promising compounds. While computational studies offer significant predictive power, further experimental validation, particularly in determining charge transport properties for a broader range of isomers, will be crucial for accelerating their application in next-generation organic electronic devices and for designing molecules with specific biological activities. The detailed protocols and compiled data herein serve as a valuable starting point for researchers aiming to explore and exploit the unique electronic landscape of brominated phenanthrenes.
References
The Synthesis of 3,6-Dibromophenanthrene-9,10-diol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the synthesis of 3,6-dibromophenanthrene-9,10-diol, a valuable precursor in the development of novel therapeutics and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comprehensive data, and a review of the potential applications of this and related compounds.
Introduction
3,6-Dibromophenanthrene-9,10-dione is a versatile organic compound characterized by a phenanthrene backbone with bromine substituents at the 3 and 6 positions and carbonyl groups at the 9 and 10 positions.[1] Its unique chemical architecture makes it a sought-after intermediate in the synthesis of specialized dyes, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[2] The reduction of the dione functionality to a diol opens up new avenues for creating a diverse range of derivatives with significant biological activity. Phenanthrene derivatives, including diols, have demonstrated promising anti-inflammatory, anti-cancer, and antimicrobial properties, making them attractive scaffolds for drug discovery programs.[2]
This guide details the synthesis of 3,6-dibromophenanthrene-9,10-dione and its subsequent reduction to the corresponding diol, providing a foundation for further research and development.
Synthesis of 3,6-Dibromophenanthrene-9,10-dione
The precursor, 3,6-dibromophenanthrene-9,10-dione, can be synthesized from the readily available 9,10-phenanthrenequinone. The following table summarizes the key physical and chemical properties of the starting material and the product.
Table 1: Physicochemical Properties of 3,6-Dibromophenanthrene-9,10-dione and its Precursor
| Property | 9,10-Phenanthrenequinone | 3,6-Dibromophenanthrene-9,10-dione |
| CAS Number | 84-11-7 | 53348-05-3[1][3] |
| Molecular Formula | C₁₄H₈O₂ | C₁₄H₆Br₂O₂[1][3] |
| Molecular Weight | 208.21 g/mol | 366.00 g/mol [3] |
| Appearance | Orange needles | Light yellow to brown powder/crystal[3] |
| Melting Point | 206-208 °C | 291 °C[3] |
| Boiling Point | 360 °C | 501.0±43.0 °C (Predicted)[3] |
| Density | 1.43 g/cm³ | 1.911 g/cm³[3] |
Experimental Protocol: Synthesis of 3,6-Dibromophenanthrene-9,10-dione
This protocol is based on a general procedure for the bromination of 9,10-phenanthrenequinone.[3]
Materials:
-
9,10-Phenanthrenequinone (50 g)
-
Benzoyl peroxide (2.5 g)
-
Nitrobenzene (250 mL)
-
Bromine (83 g)
-
Ethanol (250 mL)
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser and stirrer
Procedure:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Add bromine (83 g) to the mixture.
-
Heat the mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
Expected Yield: 70%[3]
Synthesis of this compound
The reduction of the diketone to a diol is a key transformation. While a specific protocol for the 3,6-dibromo derivative is not widely published, a reliable method for the reduction of the parent 9,10-phenanthrenequinone using sodium dithionite can be adapted.[4] Sodium dithionite is an inexpensive and effective reducing agent for this type of transformation.[5][6][7]
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₁₄H₈Br₂O₂ |
| Molecular Weight | 368.02 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | Not reported |
Experimental Protocol: Reduction to this compound (Adapted)
This adapted protocol is based on the reduction of 9,10-phenanthrenequinone.[4]
Materials:
-
3,6-Dibromophenanthrene-9,10-dione
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Water
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction flask, dissolve 3,6-dibromophenanthrene-9,10-dione in a minimal amount of THF.
-
In a separate beaker, prepare an aqueous solution of sodium dithionite. An excess of the reducing agent should be used.
-
Combine the two solutions in a separatory funnel.
-
Shake the mixture vigorously. The progress of the reaction can be monitored by a color change, as the deep color of the dione should fade.
-
After the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with additional portions of an organic solvent like ethyl acetate.
-
Combine the organic extracts and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Note: The exact stoichiometry and reaction times may need to be optimized for this specific substrate.
Data Presentation
Characterization of the synthesized diol is crucial. While specific experimental data for this compound is scarce in the literature, the following table outlines the expected analytical data based on the structure and data from similar compounds.
Table 3: Expected Analytical Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7-9 ppm. Two singlets for the hydroxyl protons. A singlet or two doublets for the C9 and C10 protons. |
| ¹³C NMR | Aromatic carbons in the range of 110-150 ppm. Carbons bearing the hydroxyl groups (C9 and C10) in the range of 60-80 ppm. |
| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹. C-O stretching band around 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of 368.02 g/mol , showing the characteristic isotopic pattern for two bromine atoms. |
Visualization of Synthetic Pathway
The synthesis of this compound from 9,10-phenanthrenequinone can be visualized as a two-step process.
Caption: Synthetic route to this compound.
Relevance in Drug Development
Phenanthrene derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities. The diol functionality in this compound serves as a versatile handle for further chemical modifications to explore structure-activity relationships.
Potential Signaling Pathways
Phenolic compounds, a broad class that includes phenanthrene diols, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9] The anti-inflammatory properties of phytochemicals are often attributed to their ability to modulate key signaling pathways.
Caption: Potential mechanisms of action for phenanthrene diols.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in materials science and drug discovery. This guide provides a comprehensive overview of its synthesis, starting from 9,10-phenanthrenequinone. The detailed protocols and compiled data serve as a foundational resource for researchers aiming to explore the rich chemistry and biological activity of this class of compounds. Further investigation into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted to fully realize their therapeutic potential.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
- 6. fiveable.me [fiveable.me]
- 7. WO1996022972A1 - Method for the preparation of substituted quinones and hydroquinones - Google Patents [patents.google.com]
- 8. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Safety and Handling of 3,6-Dibromophenanthrene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Dibromophenanthrene-9,10-diol (CAS No. 952054-63-6) is a brominated aromatic diol.[1] While specific applications and biological activities are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and materials. Given the general reactivity and potential biological activity of halogenated polycyclic aromatic hydrocarbons, stringent safety and handling protocols are essential. This guide provides the most current available information and best-practice recommendations for the safe handling of this compound in a laboratory setting.
Compound Identification and Properties
Limited experimental data is available for this compound. The following table summarizes its basic chemical properties.
| Property | Value | Source |
| CAS Number | 952054-63-6 | [1] |
| Molecular Formula | C₁₄H₈Br₂O₂ | [1] |
| Molecular Weight | 368.02 g/mol | [1] |
| Purity | Typically ≥98% | [1] |
| Intended Use | For research and development use only. |
Hazard Assessment and Safety Recommendations
No specific toxicological data or Safety Data Sheet (SDS) is currently available for this compound. Therefore, a conservative approach to handling is imperative. The primary hazards are inferred from its structural analog, 3,6-Dibromophenanthrene-9,10-dione (CAS No. 53348-05-3), and the general risks associated with brominated aromatic compounds.
Inferred Hazards from 3,6-Dibromophenanthrene-9,10-dione
The dione precursor is classified with the following hazards. It is prudent to assume the diol may exhibit similar properties.
| Hazard Statement | GHS Classification | Precautionary Recommendations |
| Causes skin irritation | H315 | Wear protective gloves. Wash skin thoroughly after handling. |
| Causes serious eye irritation | H319 | Wear eye protection/face protection. |
| May cause respiratory irritation | H335 | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. |
| Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Rinse mouth. |
Data sourced from publicly available information on 3,6-Dibromophenanthrene-9,10-dione.
General Handling Precautions
Due to the lack of specific data and the potential for irritation, the following general precautions should be strictly followed:
-
Engineering Controls: All handling of solid this compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE regimen is mandatory.[5][6][7][8][9]
-
Eye Protection: Chemical safety goggles and a face shield should be worn.[6][7]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are required.[5][7] Gloves should be inspected before use and changed regularly or immediately upon contamination.[10]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are essential.[3][6] For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[5][8]
-
-
Hygiene Practices: Avoid eating, drinking, or applying cosmetics in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound.[10]
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Given that brominated compounds can be reactive, storage away from heat and light is advisable.
Disposal
-
Dispose of waste containing this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
-
Waste should be collected in a designated, sealed, and properly labeled container.
-
Brominated aromatic compounds may require specific disposal procedures, such as high-temperature incineration at a licensed facility.[11] Consult with your institution's environmental health and safety department for specific guidance.
Experimental Protocols
The following sections provide a logical workflow and a generalized experimental protocol relevant to the handling and potential synthesis of this compound.
Safe Handling Workflow
The following diagram illustrates a safe handling workflow for chemical irritants, which should be applied when working with this compound.
Chemical Relationship: Synthesis from Dione
This compound can be synthesized from its corresponding dione through a reduction reaction. This is a common transformation in organic chemistry.
Generalized Protocol for Reduction of 3,6-Dibromophenanthrene-9,10-dione
This protocol is a general guideline for the reduction of a quinone to a hydroquinone (diol) and should be adapted and optimized for specific laboratory conditions.
-
Preparation:
-
In a certified chemical fume hood, set up a round-bottom flask with a magnetic stirrer.
-
Don all required PPE (safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) if the reaction is air-sensitive.
-
-
Reaction Setup:
-
Dissolve a known quantity of 3,6-Dibromophenanthrene-9,10-dione in a suitable solvent (e.g., tetrahydrofuran or ethanol) in the reaction flask.
-
Prepare a solution of a reducing agent, such as sodium borohydride or sodium dithionite, in an appropriate solvent.
-
-
Reduction:
-
Slowly add the reducing agent solution to the stirred solution of the dione. The reaction may be exothermic, so cooling with an ice bath may be necessary.
-
Monitor the reaction progress by a suitable method, such as thin-layer chromatography (TLC), until the starting material is consumed.
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by carefully adding an appropriate reagent (e.g., water or a dilute acid) to neutralize any excess reducing agent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude this compound by a suitable method, such as recrystallization or column chromatography.
-
-
Waste Disposal:
-
Collect all aqueous and organic waste in separate, labeled hazardous waste containers for proper disposal.
-
Emergency Procedures
Spills
-
Minor Spill: For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand).[2][3] Collect the contaminated material in a sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then soap and water.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and your institution's emergency response team.[2][3] Do not attempt to clean up a large spill without proper training and equipment.
Exposures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
This guide is intended to promote a culture of safety and responsible handling of this compound. Researchers must remain vigilant and adhere to the highest safety standards, especially when working with compounds with limited toxicological data.
References
- 1. 952054-63-6 | this compound - Moldb [moldb.com]
- 2. scribd.com [scribd.com]
- 3. umdearborn.edu [umdearborn.edu]
- 4. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 5. falseguridad.com [falseguridad.com]
- 6. trimaco.com [trimaco.com]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 9. epa.gov [epa.gov]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. idealresponse.co.uk [idealresponse.co.uk]
Methodological & Application
Application Note: A Generalized Protocol for the Synthesis of 3,6-Dibromophenanthrene-9,10-diol
Introduction
3,6-Dibromophenanthrene-9,10-diol is a hydroquinone derivative of the corresponding 3,6-Dibromophenanthrene-9,10-dione. Phenanthrenequinones and their derivatives are significant compounds in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules.[1][2] The diol form, in particular, can be a crucial precursor for various chemical modifications. This document outlines a generalized, robust laboratory-scale protocol for the synthesis of this compound via the reduction of 3,6-Dibromophenanthrene-9,10-dione. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science.
Materials and Methods
The synthesis of this compound is achieved through the chemical reduction of 3,6-Dibromophenanthrene-9,10-dione. Sodium dithionite is a common and effective reducing agent for this transformation.
Experimental Protocol
Reaction Scheme:
3,6-Dibromophenanthrene-9,10-dione to this compound
Materials:
-
3,6-Dibromophenanthrene-9,10-dione
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-Dibromophenanthrene-9,10-dione (1.0 eq) in a suitable volume of anhydrous THF. The reaction should be carried out under an inert atmosphere (argon or nitrogen) to prevent oxidation of the product.
-
Reagent Addition: In a separate flask, prepare a solution of sodium dithionite (2.0-3.0 eq) in deionized water.
-
Reaction: Add the aqueous sodium dithionite solution to the solution of the dione. The reaction mixture is then stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the key quantitative data for the starting material, 3,6-Dibromophenanthrene-9,10-dione.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1][3] |
| Molecular Weight | 366.01 g/mol | [4] |
| Appearance | Light yellow to brown powder/crystal | [5] |
| Melting Point | 289.0 to 293.0 °C | [5] |
| Purity (typical) | >95.0% (HPLC) | [5] |
| Boiling Point (Predicted) | 501.0 ± 43.0 °C | [3] |
| Density (Predicted) | 1.911 g/cm³ | [3] |
Expected Results:
The reduction of 3,6-Dibromophenanthrene-9,10-dione is expected to yield this compound in good yield. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Visualizations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Discussion
The described protocol provides a general and reliable method for the synthesis of this compound. The use of sodium dithionite is a well-established method for the reduction of quinones to hydroquinones.[6] The reaction is typically clean and proceeds with high conversion. The inert atmosphere is crucial to prevent the re-oxidation of the diol product back to the dione, which can be sensitive to air, especially under basic or neutral conditions. The choice of solvent and extraction procedure is standard for compounds of this polarity. For optimal results, purification by recrystallization from a suitable solvent system or by silica gel column chromatography may be necessary. Researchers should optimize the reaction conditions, including stoichiometry of the reducing agent and reaction time, for their specific needs.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3,6-Dibromophenanthrene-9,10-dione may cause skin and eye irritation.[5]
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
- 1. nbinno.com [nbinno.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 4. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,6-Dibromophenanthrene-9,10-dione 53348-05-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-diol in Suzuki Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,6-Dibromophenanthrene-9,10-diol in Suzuki-Miyaura cross-coupling reactions. This versatile building block offers a gateway to a diverse range of functionalized phenanthrene derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties. While direct literature on the Suzuki coupling of this compound is limited, the following protocols are based on established methodologies for the closely related 3,6-Dibromophenanthrene-9,10-dione and other dibromoaromatic compounds, providing a robust starting point for reaction optimization.
Introduction to Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2][3] This reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[4] For this compound, this reaction allows for the sequential or simultaneous substitution of the two bromine atoms, leading to either symmetrically or asymmetrically disubstituted phenanthrene scaffolds.
General Reaction Scheme
The general transformation for the double Suzuki cross-coupling of this compound with an arylboronic acid is depicted below:
Caption: General scheme of a double Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki cross-coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Double Suzuki-Miyaura Cross-Coupling with Arylboronic Acids
This protocol is adapted from procedures for the analogous 3,6-Dibromophenanthrene-9,10-dione.[5]
Materials:
-
This compound
-
Arylboronic acid (2.2 - 3.0 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 3-4 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (2.2-3.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 3-4 eq.).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of Toluene/Ethanol/Water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,6-diarylphenanthrene-9,10-diol.
Data Presentation
The following table summarizes typical reaction conditions and yields for Suzuki cross-coupling reactions of related dibromoaromatic compounds. These can serve as a reference for optimizing the reaction of this compound.
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [6] |
| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 | [7] |
| 3 | 1,3-Dibromobenzene | 3-tert-butyl-4-methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 98 | [6] |
| 4 | 3,6-Dibromophenanthrene-9,10-dione | 4-(Diphenylamino)phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 24 | >90 (qualitative) | [5] |
Logical Workflow for Reaction Setup and Workup
The following diagram illustrates the typical workflow for setting up and working up a Suzuki cross-coupling reaction.
Caption: A typical workflow for a Suzuki cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Development and Materials Science
Phenanthrene derivatives are prevalent in numerous natural products and have shown a wide range of biological activities. The functionalized phenanthrene-9,10-diols synthesized via this methodology can serve as key intermediates in the synthesis of novel therapeutic agents. The core structure can be tailored to interact with specific biological targets.
In materials science, the extended π-conjugated systems of diarylphenanthrenes make them promising candidates for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic applications. The ability to tune the electronic properties by varying the appended aryl groups is a significant advantage of the Suzuki cross-coupling approach.[8]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are pure and dry (except for the water in the solvent system).
-
Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the catalyst.
-
Screen different palladium catalysts, ligands, and bases. For less reactive aryl bromides, more electron-rich and bulky phosphine ligands may be required.
-
Increase the reaction temperature or time.
-
-
Incomplete Reaction:
-
Add a fresh portion of the catalyst.
-
Ensure the base is sufficiently strong and soluble in the reaction medium.
-
-
Side Reactions:
-
Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can be beneficial, but large excesses may lead to purification challenges.
-
Protodeborylation (cleavage of the C-B bond by a proton source) can be an issue. Using anhydrous solvents (where applicable) and a non-protic base can mitigate this.
-
By following these guidelines and protocols, researchers can effectively utilize this compound as a versatile building block for the synthesis of a wide array of novel and functionalized phenanthrene derivatives.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,6-Dibromophenanthrene-9,10-dione | 53348-05-3 | Benchchem [benchchem.com]
- 6. Synthesis of 9,10-diarylanthracene derivatives via bis Suzuki-Miyaura cross-coupling reaction | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 7. cymitquimica.com [cymitquimica.com]
- 8. nbinno.com [nbinno.com]
Applications of 3,6-Dibromophenanthrene-9,10-diol in Organic Electronics: A Synthetic Building Block for Advanced Materials
Application Note AN-2025-11-03
Introduction
3,6-Dibromophenanthrene-9,10-diol is a functionalized aromatic diol that holds potential as a versatile building block for the synthesis of advanced organic electronic materials. While direct applications of this specific diol in organic electronic devices are not extensively documented, its structural precursor, 3,6-Dibromophenanthrene-9,10-dione, is recognized as a key intermediate in the creation of novel materials for Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1] The bromine atoms at the 3 and 6 positions serve as reactive sites for cross-coupling reactions, allowing for the extension of the π-conjugated system, while the diol functionality can be modified to tune the electronic properties and solubility of the resulting materials. This document outlines the potential applications, synthetic protocols, and performance of analogous materials, positioning this compound as a valuable precursor for researchers in organic electronics.
Principle Applications
The primary utility of this compound in organic electronics lies in its role as a synthetic intermediate for the following classes of materials:
-
Hole and Electron Transporting Materials: The rigid phenanthrene core can be functionalized via the diol group and the bromo-positions to create molecules with appropriate highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels for efficient charge transport in OLEDs and OFETs.
-
Emitting Materials for OLEDs: By strategically attaching chromophoric units to the phenanthrene scaffold, it is possible to synthesize novel blue, green, or red emitting materials for OLEDs. The phenanthrene unit itself can act as a blue-emitting core.
-
Host Materials for Phosphorescent OLEDs: The high triplet energy of the phenanthrene core makes its derivatives suitable candidates for host materials in phosphorescent OLEDs (PhOLEDs), enabling efficient energy transfer to phosphorescent guest emitters.
-
Organic Semiconductors for OFETs: The ability to form ordered molecular packing through derivatization makes phenanthrene-based materials promising candidates for the active layer in OFETs.
Performance of Analogous Phenanthrene-Based Materials
| Material Class | Application | Key Performance Metric | Value |
| Substituted Phenanthrene | OFET | Hole Mobility (µh) | > 0.3 cm²/Vs |
| Phenanthrene Derivative | OLED | External Quantum Efficiency (EQE) | ~0.11% (phosphorescent) |
| Fused Phenanthrene Systems | OFET | Hole Mobility (µh) | up to 18.9 cm²/Vs |
| Fused Phenanthrene Systems | OFET | Electron Mobility (µe) | up to 27.8 cm²/Vs |
Note: The data presented is for analogous phenanthrene-based compounds and serves as a reference for the potential performance of materials derived from this compound.
Experimental Protocols
The following are representative protocols for the synthesis of this compound and its subsequent derivatization for use in organic electronic materials.
Protocol 1: Synthesis of this compound from 3,6-Dibromophenanthrene-9,10-dione
This protocol is based on the general reduction of phenanthrenequinones.
Materials:
-
3,6-Dibromophenanthrene-9,10-dione
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3,6-Dibromophenanthrene-9,10-dione in ethanol in a round-bottom flask with stirring.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a 3,6-Disubstituted-9,10-dialkoxyphenanthrene Derivative
This protocol describes a two-step process involving the alkylation of the diol followed by a Suzuki cross-coupling reaction at the bromine positions.
Step 2a: Alkylation of this compound
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., Iodomethane or a long-chain alkyl bromide)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend sodium hydride in anhydrous DMF.
-
Add a solution of this compound in anhydrous DMF dropwise to the suspension at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add the alkyl halide dropwise and stir the reaction mixture at room temperature overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3,6-dibromo-9,10-dialkoxyphenanthrene.
Step 2b: Suzuki Cross-Coupling Reaction
Materials:
-
3,6-dibromo-9,10-dialkoxyphenanthrene
-
Arylboronic acid or ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M aqueous sodium carbonate solution
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, combine the 3,6-dibromo-9,10-dialkoxyphenanthrene, the arylboronic acid (2.2 equivalents), and the palladium catalyst.
-
Add a mixture of toluene and ethanol.
-
Add the 2 M aqueous sodium carbonate solution.
-
Heat the mixture to reflux under an inert atmosphere for 24 hours.
-
Cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution.
-
Purify the product by column chromatography to yield the desired 3,6-diaryl-9,10-dialkoxyphenanthrene.
Visualizations
The following diagrams illustrate the synthetic pathway and a general workflow for device fabrication.
Caption: Synthetic route from 3,6-Dibromophenanthrene-9,10-dione to a target organic semiconductor.
Caption: General workflow for the fabrication of an Organic Light-Emitting Diode (OLED).
References
Application Notes and Protocols for the Synthesis of Polymers from 3,6-Dibromophenanthrene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, step-by-step guide for the synthesis of polymers derived from 3,6-Dibromophenanthrene-9,10-diol. As the direct polymerization of this diol is not readily achievable via standard cross-coupling methods, this protocol outlines a two-stage process: the protection of the diol functional groups via methylation, followed by the polymerization of the resulting monomer using either Yamamoto or Suzuki coupling reactions.
Part 1: Protection of Diol Groups via Methylation
The hydroxyl groups of this compound must first be protected to prevent interference with the organometallic catalysts used in polymerization. Methylation is a robust method to convert the diols into more inert ether groups. The following protocol is adapted from established procedures for the methylation of related phenanthrene-9,10-diol precursors.[1]
Experimental Protocol: Synthesis of 3,6-Dibromo-9,10-dimethoxyphenanthrene
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Preparation: To a dry, three-necked round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask to dissolve the diol. Stir the solution at room temperature.
-
Deprotonation: Carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour. Hydrogen gas will be evolved.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (3.0 eq) dropwise via a dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to consume any unreacted NaH.
-
Work-up: Add saturated aqueous NH₄Cl solution and extract the aqueous phase with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic layers and wash with water and then brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Isolation: The crude product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 3,6-Dibromo-9,10-dimethoxyphenanthrene.
Part 2: Polymerization of 3,6-Dibromo-9,10-dimethoxyphenanthrene
The resulting monomer, 3,6-Dibromo-9,10-dimethoxyphenanthrene, is well-suited for standard cross-coupling polymerization reactions. Below are protocols for both Yamamoto and Suzuki polymerization.
Experimental Protocol 1: Yamamoto Polymerization
Yamamoto coupling is a dehalogenative polycondensation method effective for the synthesis of poly(arylene)s.[2]
Materials:
-
3,6-Dibromo-9,10-dimethoxyphenanthrene
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Soxhlet extraction apparatus
-
Inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Ni(COD)₂ (1.2 eq), 2,2'-bipyridyl (1.2 eq), and 1,5-cyclooctadiene (1.2 eq) to a dry Schlenk flask.
-
Solvent Addition: Add anhydrous DMF and anhydrous toluene to the flask. Stir the mixture at 60 °C until a deep-red solution forms, indicating the formation of the active catalytic complex.
-
Monomer Addition: Add 3,6-Dibromo-9,10-dimethoxyphenanthrene (1.0 eq) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 80 °C and stir for 48-72 hours under an inert atmosphere. The polymer will precipitate from the solution as it forms.
-
Precipitation and Washing: After cooling to room temperature, pour the reaction mixture into a large volume of methanol. Stir for several hours, then filter the precipitate.
-
Purification: Wash the collected solid with methanol, then with a warm aqueous HCl solution to remove the nickel catalyst, and finally with water until the filtrate is neutral.
-
Soxhlet Extraction: Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The purified polymer is recovered from the chloroform fraction.
-
Drying: Dry the polymer under vacuum at 60 °C overnight.
Experimental Protocol 2: Suzuki Polymerization
Suzuki polymerization offers a versatile method for creating C-C bonds and is widely used for synthesizing conjugated polymers.[3][4][5]
Materials:
-
3,6-Dibromo-9,10-dimethoxyphenanthrene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-Dioxane
-
A suitable aromatic diboronic acid or ester co-monomer (e.g., 1,4-Benzenediboronic acid bis(pinacol) ester)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M)
-
Toluene
-
Methanol
-
Standard work-up and purification reagents as in the Yamamoto protocol.
Procedure:
Step A: Synthesis of 3,6-Bis(pinacolato)boron-9,10-dimethoxyphenanthrene
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 3,6-Dibromo-9,10-dimethoxyphenanthrene (1.0 eq), bis(pinacolato)diboron (2.2 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask.
-
Reaction: Heat the mixture at 80-90 °C and stir for 24 hours.
-
Work-up and Purification: After cooling, dilute the mixture with toluene and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography to obtain the diboronic ester monomer.
Step B: Suzuki Co-polymerization
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the synthesized 3,6-Bis(pinacolato)boron-9,10-dimethoxyphenanthrene (1.0 eq), a suitable dibromo co-monomer (1.0 eq, e.g., 1,4-dibromobenzene), and Pd(PPh₃)₄ (0.02 eq).
-
Solvent and Base: Add toluene and a 2 M aqueous solution of Na₂CO₃.
-
Polymerization: Vigorously stir and heat the biphasic mixture to 90 °C for 48-72 hours.
-
Purification: Follow the precipitation, washing, and Soxhlet extraction steps as described in the Yamamoto polymerization protocol.
Data Presentation
The following table summarizes expected quantitative data for polymers synthesized via Yamamoto and Suzuki coupling, based on literature for structurally similar poly(arylene)s. Actual results may vary depending on the specific reaction conditions and co-monomers used.
| Parameter | Yamamoto Polymerization | Suzuki Polymerization |
| Typical Yield | 60-80% | 70-95% |
| Number-Average Molecular Weight (Mₙ) | 10 - 50 kDa | 15 - 100 kDa |
| Weight-Average Molecular Weight (Mₙ) | 20 - 100 kDa | 30 - 250 kDa |
| Polydispersity Index (PDI) | 2.0 - 3.5 | 1.8 - 3.0 |
| Solubility | Generally soluble in common organic solvents like THF, Chloroform, Toluene | Generally soluble in common organic solvents like THF, Chloroform, Toluene |
Visualizations
Experimental Workflow
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-diol in Semiconducting Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 3,6-Dibromophenanthrene-9,10-diol as a monomer for the development of novel semiconducting materials. The protocols outlined below detail the necessary experimental procedures, from the synthesis of the monomer to the fabrication and characterization of thin-film transistors.
Introduction
Phenanthrene-based derivatives are a promising class of organic materials for applications in electronic devices due to their inherent electronic and optical properties. The introduction of bromine atoms and hydroxyl groups onto the phenanthrene core in this compound offers versatile handles for polymerization and tuning of the resulting polymer's electronic characteristics. The diol functionality can enhance solubility and influence intermolecular packing, while the bromine atoms provide reactive sites for cross-coupling polymerization reactions, making this monomer a valuable building block for donor-acceptor copolymers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Monomer Synthesis
The synthesis of this compound is a two-step process starting from 9,10-phenanthrenequinone. The first step involves the bromination of the phenanthrenequinone core, followed by the reduction of the quinone to the corresponding diol.
Protocol 1: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone
This protocol is adapted from established procedures for the bromination of phenanthrenequinone.
Materials:
-
9,10-Phenanthrenequinone
-
Benzoyl peroxide
-
Nitrobenzene
-
Bromine
-
Ethanol
-
Nitrogen gas supply
-
Reaction vessel with reflux condenser and stirring apparatus
Procedure:
-
In a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen gas.
-
Carefully add bromine (83 g) to the mixture.
-
Heat the mixture to reflux and maintain stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid. The expected yield is approximately 70%.[1]
Protocol 2: Reduction to this compound
This protocol is a general method for the reduction of phenanthrenequinones to phenanthrenediols using sodium dithionite.
Materials:
-
3,6-Dibromo-9,10-phenanthrenequinone
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Water
-
Separatory funnel
Procedure:
-
In a separatory funnel, dissolve 3,6-Dibromo-9,10-phenanthrenequinone in THF.
-
Prepare an aqueous solution of sodium dithionite.
-
Add the sodium dithionite solution to the THF solution of the dibrominated quinone.
-
Shake the mixture vigorously for 5-10 minutes. The color change of the organic layer indicates the reduction of the quinone.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound.
Polymerization of this compound
The dibromo functionality of the monomer allows for its use in common cross-coupling polymerization reactions such as Suzuki or Stille coupling to form donor-acceptor copolymers. The diol groups can be protected prior to polymerization if necessary, depending on the reaction conditions and the comonomer used.
Protocol 3: Suzuki Cross-Coupling Polymerization (General Procedure)
This protocol outlines a general procedure for the Suzuki polymerization of a dibromoaromatic monomer with a diboronic acid or ester comonomer.
Materials:
-
This compound (or its protected derivative)
-
Aromatic diboronic acid or ester comonomer (e.g., a distannyl derivative of a thiophene-based unit)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Ligand (e.g., P(o-tol)₃)
-
Base (e.g., K₂CO₃, CsF)
-
Anhydrous solvent (e.g., Toluene, DMF, or a mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the this compound monomer and the comonomer in the anhydrous solvent.
-
Add the palladium catalyst and ligand to the reaction mixture.
-
Add the base to the mixture.
-
Degas the mixture by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 24-72 hours.
-
Monitor the progress of the polymerization by techniques such as GPC.
-
Once the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration and wash it with appropriate solvents to remove catalyst residues and oligomers.
-
Dry the polymer under vacuum.
Characterization and Properties of Derived Polymers
Table 1: Expected Properties of Phenanthrene-based Donor-Acceptor Copolymers
| Property | Expected Range/Value | Significance |
| Optical Bandgap (Eg) | 1.6 - 2.0 eV | Determines the absorption spectrum and suitability for photovoltaic applications. |
| HOMO Energy Level | -5.3 to -5.5 eV | Influences the open-circuit voltage in solar cells and the stability of the material.[2] |
| LUMO Energy Level | -3.4 to -3.6 eV | Affects electron injection and transport properties. |
| Hole Mobility (µh) | 10⁻³ to 10⁻² cm²/Vs | A key parameter for the performance of organic field-effect transistors.[3] |
Note: The values presented are based on published data for various 9,10-disubstituted phenanthrene-containing copolymers and serve as an estimation.
Device Fabrication and Characterization
The synthesized polymers can be used as the active layer in organic field-effect transistors (OFETs) to evaluate their charge transport characteristics.
Protocol 4: Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol describes a common architecture for testing new semiconducting polymers.
Materials:
-
Heavily n-doped Si wafer with a thermally grown SiO₂ layer (gate and gate dielectric)
-
Synthesized phenanthrene-based polymer
-
Solvent for the polymer (e.g., chloroform, chlorobenzene)
-
Gold (for source and drain electrodes)
-
Shadow mask
-
Spin coater
-
Thermal evaporator
-
Semiconductor parameter analyzer
Procedure:
-
Clean the Si/SiO₂ substrate using a standard cleaning procedure (e.g., sonication in acetone and isopropanol).
-
Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the polymer film morphology.
-
Dissolve the synthesized polymer in a suitable solvent to prepare a solution (e.g., 5-10 mg/mL).
-
Spin-coat the polymer solution onto the substrate to form a thin film.
-
Anneal the film at an appropriate temperature to remove residual solvent and improve crystallinity.
-
Use a shadow mask to define the source and drain electrodes.
-
Deposit gold (typically 50 nm) through the shadow mask using a thermal evaporator.
-
Characterize the OFET device using a semiconductor parameter analyzer in a glove box or under vacuum to measure the output and transfer characteristics. From these measurements, the charge carrier mobility, on/off ratio, and threshold voltage can be determined.
Visualizing Workflows
Diagram 1: Monomer Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Polymerization and Device Fabrication Workflow
Caption: Workflow from monomer to OFET device fabrication and characterization.
References
Application Notes and Protocols for the Functionalization of 3,6-Dibromophenanthrene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup and protocols for the chemical functionalization of 3,6-Dibromophenanthrene-9,10-diol. This versatile building block, featuring reactive bromine and hydroxyl functional groups, offers multiple avenues for derivatization, making it a valuable scaffold in drug discovery and materials science. The protocols outlined below are based on established methodologies for analogous chemical transformations.
Preparation of the Starting Material: this compound
The direct starting material, this compound, may not be readily commercially available. It is typically prepared in a two-step sequence from the more accessible 9,10-phenanthrenequinone. The first step involves the bromination of the phenanthrenequinone core, followed by the reduction of the resulting dione to the desired diol.
Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone
This protocol describes the synthesis of the dione precursor.[1]
Experimental Protocol:
-
To a reaction vessel equipped with a reflux condenser and a nitrogen inlet, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Carefully add bromine (83 g) to the reaction mixture.
-
Heat the mixture to reflux and maintain stirring for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol and dry it under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
| Reagent/Parameter | Quantity/Value | Notes |
| 9,10-Phenanthrenequinone | 50 g | Starting material |
| Benzoyl Peroxide | 2.5 g | Radical initiator |
| Nitrobenzene | 250 mL | Solvent |
| Bromine | 83 g | Brominating agent |
| Reaction Temperature | Reflux | |
| Reaction Time | 2 hours | |
| Expected Yield | ~70% | [1] |
Reduction to this compound
The following protocol is an adaptation of the reduction of phenanthrene-9,10-dione to its corresponding diol.[2]
Experimental Protocol:
-
In a suitable reaction flask, suspend 3,6-Dibromo-9,10-phenanthrenequinone in a solvent such as toluene.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, PtO₂).
-
Pressurize the reaction vessel with hydrogen gas (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to obtain this compound.
| Reagent/Parameter | Suggested Value | Notes |
| 3,6-Dibromo-9,10-phenanthrenequinone | 1 equivalent | Starting material |
| Catalyst | 5-10 mol% Pd/C | Alternative: PtO₂ |
| Solvent | Toluene or Ethanol | |
| Hydrogen Pressure | 1-4 atm | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 2-24 hours | Monitor for completion |
Functionalization at the Bromine Positions (C-3 and C-6)
The bromine atoms at the 3 and 6 positions are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
Suzuki-Miyaura Cross-Coupling
This reaction facilitates the formation of carbon-carbon bonds, enabling the introduction of aryl or vinyl groups.[3][4][5]
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (3-4 equivalents).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DMF) and water.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Parameter | Suggested Value | Notes |
| This compound | 1 equivalent | |
| Arylboronic Acid | 2.2-2.5 equivalents | |
| Palladium Catalyst | 2-5 mol% Pd(PPh₃)₄ | Other catalysts can be used |
| Base | 3-4 equivalents K₂CO₃ or Cs₂CO₃ | |
| Solvent | Toluene/Water or Dioxane/Water | Degassed |
| Reaction Temperature | 80-100 °C | |
| Reaction Time | 12-24 hours | Monitor for completion |
Buchwald-Hartwig Amination
This protocol allows for the formation of carbon-nitrogen bonds, introducing primary or secondary amines at the 3 and 6 positions.[6][7][8]
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.5-3 equivalents).
-
Add the desired primary or secondary amine (2.2-2.5 equivalents).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.
-
Purify the residue by column chromatography.
| Reagent/Parameter | Suggested Value | Notes |
| This compound | 1 equivalent | |
| Amine | 2.2-2.5 equivalents | Primary or secondary |
| Palladium Precatalyst | 1-2 mol% Pd₂(dba)₃ | |
| Ligand | 2-4 mol% XPhos or SPhos | Choice of ligand is crucial |
| Base | 2.5-3 equivalents NaOtBu | |
| Solvent | Toluene or Dioxane | Anhydrous and degassed |
| Reaction Temperature | 90-110 °C | |
| Reaction Time | 12-24 hours | Monitor for completion |
Functionalization at the Diol Group (C-9 and C-10)
The vicinal diol at the 9 and 10 positions can be functionalized through various reactions, most commonly by etherification.
O-Alkylation (Etherification)
This protocol describes the formation of diether derivatives from the diol. The following is a general procedure based on the methylation of phenanthrene-9,10-diol.[2]
Experimental Protocol:
-
To a solution of this compound (1 equivalent) in a suitable solvent like THF or CH₂Cl₂, add a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) (2.2-2.5 equivalents).
-
If desired, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be added (0.1 equivalents).
-
Add the alkylating agent (e.g., an alkyl halide like methyl iodide or benzyl bromide) (2.2-2.5 equivalents) dropwise at room temperature or 0 °C.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by column chromatography or recrystallization.
| Reagent/Parameter | Suggested Value | Notes |
| This compound | 1 equivalent | |
| Alkylating Agent | 2.2-2.5 equivalents | e.g., CH₃I, BnBr |
| Base | 2.2-2.5 equivalents NaH or K₂CO₃ | |
| Solvent | THF or CH₂Cl₂ | Anhydrous |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-12 hours | Monitor for completion |
Visualized Workflows and Mechanisms
To better illustrate the experimental possibilities and underlying chemical transformations, the following diagrams are provided.
Caption: Overall workflow for the synthesis and functionalization of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
References
- 1. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Synthetic routes for creating OLED materials from 3,6-Dibromophenanthrene-9,10-diol
Application Notes and Protocols for Researchers in Organic Electronics and Drug Development
This document provides detailed synthetic routes for the preparation of novel Organic Light-Emitting Diode (OLED) materials starting from 3,6-Dibromophenanthrene-9,10-diol. The protocols are intended for researchers and scientists in the fields of organic electronics, materials science, and drug development.
Introduction
This compound and its oxidized form, 3,6-Dibromophenanthrene-9,10-dione, are versatile building blocks for the synthesis of advanced organic materials. Their rigid, planar phenanthrene core provides good thermal stability and charge transport properties, while the bromine and diol/dione functionalities offer multiple reaction sites for the introduction of various functional groups to tune the material's optoelectronic properties. These characteristics make them ideal precursors for creating high-performance materials for OLEDs, including hole transport materials (HTMs), electron transport materials (ETMs), and emitters.
Synthetic Strategies
Two primary synthetic strategies are outlined here for the derivatization of 3,6-Dibromophenanthrene-9,10-dione to create functional OLED materials:
-
Route 1: Synthesis of Phenanthro[9,10-d]imidazole-based Hole Transport Materials via Suzuki Coupling. This route involves a multi-step synthesis commencing with a Suzuki coupling reaction to introduce electron-donating triphenylamine moieties, followed by a condensation reaction to form the imidazole ring. This approach is particularly useful for developing efficient hole transport materials.
-
Route 2: Synthesis of Bis-phenanthroimidazole Derivatives via Debus-Radziszewski Reaction. This one-pot reaction allows for the efficient synthesis of molecules with extended conjugation by condensing 3,6-Dibromophenanthrene-9,10-dione with an aldehyde and a nitrogen source. These materials can be investigated for their potential as emissive or electron-transporting layers in OLED devices.
Route 1: Synthesis of Phenanthro[9,10-d]imidazole-based Hole Transport Materials
This synthetic pathway focuses on the creation of a hole transport material, herein designated as FDIMD-Ph , based on a phenanthro[9,10-d]imidazole core. The synthesis involves an initial Suzuki coupling followed by the formation of the imidazole ring.
Diagram of Synthetic Pathway for FDIMD-Ph
Application of Dibromophenanthrene Derivatives in Agrochemical Synthesis: A Review of Potential and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the potential applications of phenanthrene derivatives, with a focus on dibrominated analogues, in the field of agrochemical synthesis. While direct applications of dibromophenanthrene derivatives in commercial agrochemicals are not extensively documented in publicly available literature, the inherent biological activity of the phenanthrene scaffold presents a compelling case for its exploration in the development of novel pesticides, herbicides, and fungicides.
Introduction: The Phenanthrene Scaffold in Agrochemical Discovery
Phenanthrene, a polycyclic aromatic hydrocarbon, and its derivatives are naturally occurring compounds found in various plant species, notably in the Orchidaceae family.[1][2][3] These compounds have been the subject of significant research due to their diverse and potent biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and phytotoxic effects.[2][3] The rigid, planar structure of the phenanthrene core serves as a versatile scaffold for the synthesis of a wide array of derivatives with tunable physicochemical and biological properties. The introduction of bromine atoms to the phenanthrene nucleus, creating dibromophenanthrene derivatives, can further enhance its biological activity and lipophilicity, which are critical parameters for agrochemical efficacy. While phenanthrene is broadly mentioned as a precursor in the production of pesticides, specific commercial examples of dibromophenanthrene-based agrochemicals are not readily found in the literature.[1][4]
Application of Phenanthrene Derivatives as Botanical Bactericides
Recent studies have highlighted the potential of phenanthrene derivatives as effective antibacterial agents against phytopathogenic bacteria. This provides a strong rationale for investigating halogenated derivatives for enhanced activity and stability.
A key study demonstrated that phenanthrene derivatives isolated from Asarum heterotropoides exhibited significant antibacterial activity.[5] Bioassay-guided isolation identified several active compounds, with aristoloxazine C being particularly potent against a range of plant pathogenic bacteria.[5]
Quantitative Data: Antibacterial Activity of Aristoloxazine C
The minimum inhibitory concentration (MIC) is a standard measure of the effectiveness of an antimicrobial agent. The data below summarizes the potent activity of the phenanthrene derivative, aristoloxazine C, against several economically important plant pathogens.
| Phytopathogenic Bacteria | MIC of Aristoloxazine C (μg/mL) | MIC of Streptomycin Sulfate (μg/mL) |
| Ralstonia solanacearum | 0.05 | 10 |
| Xanthomonas oryzae | 2.5 | 25 |
| Erwinia carotovora | 2.5 | 50 |
| Pseudomonas syringae | 5 | 50 |
| Xanthomonas axonopodis | 6.25 | 50 |
| (Data sourced from: Journal of Agricultural and Food Chemistry)[5] |
Experimental Protocols
While specific protocols for the synthesis of dibromophenanthrene-based agrochemicals are not available, this section provides detailed methodologies for the isolation of bioactive phenanthrene derivatives and a general synthetic route to dibromophenanthrene.
Protocol for Bioassay-Guided Isolation of Antibacterial Phenanthrene Derivatives from Asarum heterotropoides
This protocol is based on the methodology described for the isolation of aristoloxazine C and other active phenanthrenes.[5]
Objective: To isolate and identify phenanthrene derivatives with antibacterial activity from Asarum heterotropoides.
Materials:
-
Dried whole plant material of Asarum heterotropoides
-
Ethanol (80%)
-
Petroleum ether (PE)
-
Ethyl acetate (EAC)
-
n-Butanol
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-performance liquid chromatography (HPLC) system
-
NMR and MS instruments for structural elucidation
-
Cultures of phytopathogenic bacteria (e.g., Ralstonia solanacearum)
-
Growth media (e.g., Nutrient Broth)
-
Streptomycin sulfate (positive control)
Procedure:
-
Extraction:
-
Pulverize the dried plant material.
-
Extract the powdered material with 80% ethanol at room temperature.
-
Concentrate the ethanol extract under reduced pressure to obtain a crude extract.
-
-
Partitioning:
-
Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.
-
Test each fraction for antibacterial activity against the target phytopathogens.
-
-
Chromatographic Separation (of the active EAC fraction):
-
Subject the ethyl acetate fraction (which shows the highest activity) to silica gel column chromatography.
-
Elute the column with a gradient of petroleum ether-ethyl acetate to obtain several sub-fractions.
-
Monitor the separation by thin-layer chromatography (TLC).
-
Test the resulting sub-fractions for antibacterial activity to identify the most potent ones.
-
-
Further Purification:
-
Subject the active sub-fractions to further purification using Sephadex LH-20 column chromatography and preparative HPLC to isolate pure compounds.
-
-
Structural Elucidation:
-
Determine the structures of the isolated pure compounds using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
-
-
Antibacterial Assay (MIC Determination):
-
Use a broth microdilution method to determine the MIC values of the isolated compounds against the test bacteria.
-
Prepare serial dilutions of the compounds in a 96-well microplate containing the bacterial suspension in nutrient broth.
-
Incubate the plates at an appropriate temperature (e.g., 28 °C) for 24-48 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
General Protocol for the Synthesis of 9,10-Dibromophenanthrene
This protocol outlines a general method for the synthesis of the phenanthrene skeleton via the Haworth synthesis, followed by bromination.
Part A: Haworth Synthesis of Phenanthrene [6]
Objective: To synthesize the phenanthrene core structure.
Materials:
-
Naphthalene
-
Succinic anhydride
-
Nitrobenzene (solvent)
-
Anhydrous aluminum chloride (AlCl₃)
-
Clemmensen reduction reagents (zinc amalgam, concentrated HCl) or Wolff-Kishner reduction reagents (hydrazine hydrate, KOH)
-
Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)
-
Selenium (Se) or Palladium on carbon (Pd/C) for dehydrogenation
Procedure:
-
Friedel-Crafts Acylation:
-
Dissolve naphthalene and succinic anhydride in nitrobenzene.
-
Cool the mixture in an ice bath and slowly add anhydrous AlCl₃.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into a mixture of ice and concentrated HCl to decompose the aluminum complex.
-
Extract the product with an organic solvent and purify to obtain β-(1-naphthoyl)propionic acid.
-
-
Reduction:
-
Reduce the keto group of β-(1-naphthoyl)propionic acid using either Clemmensen or Wolff-Kishner reduction to yield γ-(1-naphthyl)butyric acid.
-
-
Cyclization:
-
Heat γ-(1-naphthyl)butyric acid with concentrated H₂SO₄ or PPA to effect intramolecular cyclization, forming a tetralone derivative.
-
-
Second Reduction:
-
Reduce the keto group of the tetralone using Clemmensen or Wolff-Kishner reduction to yield tetrahydrophenanthrene.
-
-
Aromatization:
-
Dehydrogenate the tetrahydrophenanthrene by heating with selenium or Pd/C to obtain phenanthrene.
-
Part B: Bromination of Phenanthrene
Objective: To synthesize 9,10-dibromophenanthrene from phenanthrene.
Materials:
-
Phenanthrene
-
Bromine (Br₂)
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
Procedure:
-
Dissolution:
-
Dissolve phenanthrene in carbon tetrachloride in a flask protected from light.
-
-
Bromination:
-
Slowly add a solution of bromine in carbon tetrachloride to the phenanthrene solution at room temperature with stirring.
-
The reaction is an addition across the 9,10-double bond, which is followed by the elimination of HBr to form the substituted aromatic product. For dibromination, a second substitution occurs.
-
-
Work-up and Purification:
-
After the reaction is complete (indicated by the disappearance of the bromine color), wash the reaction mixture with a solution of sodium thiosulfate to remove any unreacted bromine, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 9,10-dibromophenanthrene.
-
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of bioactive phenanthrene derivatives and a representative synthetic pathway for dibromophenanthrene.
References
Application Notes and Protocols for 3,6-Dibromophenanthrene-9,10-diol in Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and tunable functionalities. Their high surface area, permanent porosity, and exceptional stability make them promising materials for a wide range of applications, including gas storage, catalysis, sensing, and drug delivery. The incorporation of specific organic building blocks, or monomers, allows for the precise control of the physicochemical properties of the resulting COF.
This document outlines the potential role of 3,6-Dibromophenanthrene-9,10-diol as a novel building block for the synthesis of functionalized COFs. The phenanthrene core offers a rigid and photoactive platform, while the diol functionalities provide reactive sites for the formation of robust framework linkages, typically through boronate ester bonds. The bromine substituents serve as versatile handles for post-synthetic modification, enabling the introduction of further functionalities tailored for specific applications. While the direct synthesis of a COF from this compound is not yet prominently documented in the literature, this application note provides a prospective guide based on established COF synthesis principles.
Potential Applications in Research and Drug Development
The unique structural features of a hypothetical COF derived from this compound (DBPD-COF) suggest its utility in several key areas:
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Photocatalysis: The extended π-conjugation of the phenanthrene unit can facilitate light absorption and the generation of charge carriers, making DBPD-COF a potential candidate for heterogeneous photocatalysis in organic synthesis or for the degradation of pollutants.
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Drug Delivery: The porous structure of DBPD-COF could be utilized for the encapsulation and controlled release of therapeutic agents. The phenanthrene backbone may also allow for drug loading via π-π stacking interactions. Furthermore, the bromine atoms could be functionalized with targeting moieties to enhance the specificity of drug delivery.
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Sensing Platforms: The photoluminescent properties of the phenanthrene core could be exploited for the development of chemical sensors. The pores of the COF could be designed to selectively bind to specific analytes, leading to a detectable change in the fluorescence signal.
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Functional Material Scaffolds: The bromine atoms on the DBPD-COF framework provide reactive sites for post-synthetic modification. This allows for the covalent attachment of a wide variety of functional groups, including catalysts, recognition sites, or biocompatible polymers, thereby expanding the functional scope of the material.
Quantitative Data Summary
The following table summarizes expected and representative quantitative data for a hypothetical DBPD-COF, based on typical values for phenanthrene-based and boronate ester-linked COFs reported in the literature.
| Property | Expected Value/Range | Significance |
| Brunauer-Emmett-Teller (BET) Surface Area | 800 - 2500 m²/g | A high surface area is crucial for applications requiring significant interfacial interactions, such as gas storage, catalysis, and high-capacity drug loading. |
| Pore Size | 1.5 - 3.0 nm | The pore size determines the size of molecules that can be accommodated within the framework, which is critical for selective adsorption, catalysis, and drug encapsulation. |
| Thermal Stability (TGA) | > 400 °C (in N₂) | High thermal stability is indicative of a robust framework, enabling its use under a wide range of reaction conditions and ensuring long-term material integrity. |
| Band Gap | 2.5 - 3.5 eV | The optical band gap influences the light-absorbing properties of the material, which is a key parameter for photocatalytic and optoelectronic applications. |
| Drug Loading Capacity (e.g., for Doxorubicin) | 150 - 400 mg/g | Represents the potential of the COF to serve as a high-capacity carrier for therapeutic agents. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound monomer and its subsequent use in the synthesis of a hypothetical DBPD-COF.
Protocol 1: Synthesis of this compound
This protocol describes the reduction of the commercially available 3,6-Dibromophenanthrene-9,10-dione to the corresponding diol.
Materials:
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3,6-Dibromophenanthrene-9,10-dione
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Sodium borohydride (NaBH₄)
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Methanol (MeOH)
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Dichloromethane (DCM)
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Deionized water
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
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In a 250 mL round-bottom flask, dissolve 1.0 g of 3,6-Dibromophenanthrene-9,10-dione in 100 mL of a 1:1 mixture of methanol and dichloromethane.
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Stir the solution at room temperature until the solid is fully dissolved.
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Slowly add 0.5 g of sodium borohydride to the solution in small portions over 30 minutes. Effervescence may be observed.
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Continue stirring the reaction mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, carefully quench the reaction by the slow addition of 50 mL of deionized water.
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Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
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Combine the organic layers and wash with brine (2 x 50 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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The resulting solid, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Synthesis of a Hypothetical DBPD-COF via Boronate Ester Linkage
This protocol outlines a general procedure for the solvothermal synthesis of a boronate ester-linked COF using this compound and a diboronic acid linker, such as 1,4-phenylenediboronic acid (PBDA).
Materials:
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This compound
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1,4-Phenylenediboronic acid (PBDA)
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A 1:1 (v/v) mixture of mesitylene and 1,4-dioxane
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Pyrex tube
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Argon gas supply
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Schlenk line
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Oven
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Centrifuge
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Anhydrous acetone
Procedure:
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In a Pyrex tube, add this compound (e.g., 0.1 mmol) and 1,4-phenylenediboronic acid (e.g., 0.1 mmol).
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Add 2.0 mL of the mesitylene/1,4-dioxane solvent mixture to the tube.
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The mixture is then subjected to three freeze-pump-thaw cycles to remove dissolved gases.
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The tube is sealed under vacuum.
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The sealed tube is placed in an oven and heated at 120 °C for 72 hours.
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After cooling to room temperature, the resulting solid precipitate is collected by centrifugation.
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The collected solid is washed extensively with anhydrous acetone to remove any unreacted monomers and residual solvent.
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The purified DBPD-COF powder is then dried under vacuum at 80 °C overnight.
Visualizations
Caption: Workflow for the synthesis and characterization of a hypothetical DBPD-COF.
Caption: Structure-property-application relationships for a DBPD-COF.
Disclaimer: The application notes and protocols provided herein are based on established principles of covalent organic framework chemistry. The synthesis and applications of a COF derived from this compound are presented as a prospective research direction. Researchers should exercise standard laboratory safety precautions and may need to optimize the described conditions.
Troubleshooting & Optimization
Common side products in the synthesis of 3,6-Dibromophenanthrene-9,10-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,6-Dibromophenanthrene-9,10-diol.
Troubleshooting Guide
This guide addresses common issues that may arise during the two-step synthesis of this compound, focusing on the identification and mitigation of side products.
Step 1: Bromination of 9,10-Phenanthrenequinone
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of 3,6-Dibromophenanthrene-9,10-dione | Incomplete reaction. | - Ensure the reaction is heated to reflux for a sufficient duration (e.g., 2 hours). - Confirm the purity and reactivity of bromine and benzoyl peroxide. |
| Formation of polybrominated side products. | - Use the stoichiometric amount of bromine. Excess bromine can lead to further substitution. - Monitor the reaction progress using techniques like TLC or HPLC to avoid over-bromination. | |
| Product loss during workup. | - Ensure complete precipitation of the product by adding a sufficient volume of ethanol and allowing adequate time for cooling. - Wash the precipitate with cold ethanol to minimize dissolution. | |
| Presence of unreacted 9,10-Phenanthrenequinone in the product | Insufficient bromine or initiator. | - Verify the molar equivalents of bromine and benzoyl peroxide. |
| Short reaction time or low temperature. | - Ensure the reaction reaches and maintains reflux temperature for the specified time. | |
| Product is a mixture of mono- and di-brominated species | Incomplete bromination. | - Increase the reaction time or slightly increase the amount of bromine. - Monitor the reaction by TLC/HPLC until the starting material and mono-brominated intermediate are consumed. |
Step 2: Reduction of 3,6-Dibromophenanthrene-9,10-dione to this compound
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Incomplete reduction (product contains starting material) | Insufficient reducing agent. | - Use a molar excess of the reducing agent (e.g., sodium dithionite or sodium borohydride). |
| Short reaction time or low temperature. | - Increase the reaction time and/or temperature, depending on the reducing agent used. | |
| Formation of a colored product (re-oxidation) | The diol is sensitive to air oxidation. | - Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. |
| Presence of debrominated side products (e.g., Phenanthrene-9,10-diol) | Reductive dehalogenation. | - Use a milder reducing agent. Sodium dithionite is generally less prone to cause dehalogenation than catalytic hydrogenation. - Carefully control the reaction conditions (temperature, reaction time). |
| Formation of borate esters (when using NaBH₄ in alcohol) | Reaction of the diol with borane byproducts. | - After the reduction is complete, perform an acidic workup to hydrolyze the borate esters. |
| Formation of α-hydroxy sulfinates (when using Na₂S₂O₄) | A known side reaction of dithionite with carbonyls. | - Ensure the reaction goes to completion to form the diol. - Purification by chromatography may be necessary to remove these impurities. |
Frequently Asked Questions (FAQs)
Q1: My final product, this compound, is not a pure white solid and has a yellowish tint. What could be the cause?
A1: A yellowish tint in the final product often indicates the presence of the starting material, 3,6-Dibromophenanthrene-9,10-dione, which is a yellow solid. This suggests that the reduction reaction was incomplete or that the diol has been partially re-oxidized back to the dione. To troubleshoot this, you can try increasing the amount of reducing agent or the reaction time. It is also crucial to handle the diol under an inert atmosphere to prevent oxidation.
Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my target compound. What might this be?
A2: A lower molecular weight byproduct could be a result of reductive dehalogenation, where one or both of the bromine atoms are replaced by hydrogen. This is more likely to occur with stronger reducing agents or under harsh reaction conditions. To minimize this, consider using a milder reducing agent like sodium dithionite and carefully controlling the reaction temperature and time.
Q3: Can I use catalytic hydrogenation to reduce the dione to the diol?
A3: While catalytic hydrogenation is a common method for reducing quinones, it can also lead to reductive dehalogenation of aryl bromides. If you choose this method, it is important to carefully select the catalyst and reaction conditions to minimize the loss of the bromine substituents.
Q4: What is the best way to purify the final this compound?
A4: Purification can typically be achieved by recrystallization from a suitable solvent. If significant amounts of side products are present, column chromatography on silica gel may be necessary. Due to the sensitivity of the diol to oxidation, it is advisable to perform purification steps under an inert atmosphere and use degassed solvents.
Q5: How can I monitor the progress of the reduction reaction?
A5: The progress of the reduction can be monitored by thin-layer chromatography (TLC). The starting dione is a colored compound, while the diol is colorless, so a visual disappearance of the color is a good indicator of reaction progression. For more accurate monitoring, you can use HPLC to quantify the disappearance of the starting material and the appearance of the product.
Experimental Protocols
Synthesis of 3,6-Dibromophenanthrene-9,10-dione
This protocol is adapted from a general procedure for the synthesis of 3,6-dibromo-9,10-phenanthrenequinone.[1]
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To a reaction vessel under a nitrogen atmosphere, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
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Heat the mixture to reflux and stir for 2 hours after the addition of bromine (83 g).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Add ethanol (250 mL) to precipitate the product.
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Collect the precipitated solid by filtration, wash with ethanol, and dry under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid. The reported yield for a similar procedure is around 70%.[1]
Reduction of 3,6-Dibromophenanthrene-9,10-dione to this compound
This is a general procedure for the reduction of quinones to hydroquinones using sodium dithionite, which can be adapted for 3,6-Dibromophenanthrene-9,10-dione.
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Dissolve 3,6-Dibromophenanthrene-9,10-dione in a suitable organic solvent such as THF or a mixture of dioxane and water in a reaction vessel under an inert atmosphere.
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Prepare a fresh aqueous solution of sodium dithionite (a molar excess is recommended).
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Add the sodium dithionite solution to the solution of the dione with stirring.
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Continue stirring at room temperature or with gentle heating until the yellow color of the dione disappears, indicating the formation of the colorless diol.
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Once the reaction is complete, perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude this compound.
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Purify the product by recrystallization or column chromatography, ensuring all steps are carried out under an inert atmosphere to prevent re-oxidation.
Visualizations
Caption: Synthetic pathway for this compound.
References
Addressing stability and degradation issues of 3,6-Dibromophenanthrene-9,10-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address stability and degradation issues encountered by researchers, scientists, and drug development professionals working with 3,6-Dibromophenanthrene-9,10-diol.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability and degradation problems during your experiments.
| Observation | Potential Cause | Recommended Action |
| Color change of solid (e.g., to yellow/brown) | Oxidation to 3,6-Dibromophenanthrene-9,10-dione | Store the compound under an inert atmosphere (e.g., argon or nitrogen) and in a desiccator to protect from air and moisture. Minimize exposure to light by using amber vials. |
| Appearance of new peaks in HPLC analysis of a freshly prepared solution | Onset of degradation in solution | Prepare solutions fresh before use. If storage is necessary, store solutions at low temperatures (-20°C or -80°C) and protected from light. Consider degassing solvents to remove dissolved oxygen. |
| Inconsistent experimental results | Degradation of the compound in the experimental medium | Evaluate the compatibility of the compound with your experimental buffer, pH, and other components. Perform a stability study of the compound under your specific experimental conditions. |
| Low purity of the starting material | Residual impurities from synthesis or degradation during storage | Verify the purity of the compound upon receipt and before use using appropriate analytical techniques such as HPLC or NMR. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it is recommended to store it in a cool, dark, and dry place. For optimal protection against degradation, store the compound under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container. Use of a desiccator is also advised to minimize exposure to moisture.
Q2: How should I handle the compound during weighing and preparation of solutions?
A2: Minimize the exposure of the solid compound to ambient air and light. Weigh the compound quickly and in a low-humidity environment if possible. For preparing solutions, use deoxygenated solvents to reduce the risk of oxidation. It is best practice to prepare solutions fresh for each experiment.
Q3: Can I store solutions of this compound?
A3: While it is always recommended to use freshly prepared solutions, if storage is unavoidable, solutions should be stored at low temperatures (e.g., -20°C or -80°C) in tightly capped vials with minimal headspace to reduce contact with air. Protect the solutions from light by using amber vials or wrapping the vials in aluminum foil. The stability of the compound in your specific solvent and buffer system should be validated if you plan to store solutions for an extended period.
Degradation
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathway for this compound is oxidation. The diol functionality is susceptible to oxidation, which converts it back to the corresponding dione, 3,6-Dibromophenanthrene-9,10-dione. This is often observed as a color change towards yellow or brown. Under more strenuous conditions, cleavage of the aromatic ring system may occur.
Q5: What factors can accelerate the degradation of this compound?
A5: Several factors can accelerate the degradation of this compound:
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Oxygen: The presence of oxygen is a key factor in the oxidation of the diol.
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Light: Exposure to light, especially UV light, can promote photo-oxidation.
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Elevated Temperature: Higher temperatures can increase the rate of degradation.
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pH: The stability of the diol may be pH-dependent. Basic conditions can often facilitate the oxidation of phenolic compounds.
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Presence of Metal Ions: Certain metal ions can catalyze oxidation reactions.
Q6: How can I detect degradation of my this compound sample?
A6: Degradation can be detected by a change in the physical appearance of the compound (e.g., color change). For a more quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used. The appearance of new peaks or changes in the relative peak areas in a chromatogram, or new signals in an NMR spectrum, are indicative of degradation.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product, 3,6-Dibromophenanthrene-9,10-dione.
Materials:
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This compound sample
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HPLC-grade acetonitrile
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HPLC-grade water
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HPLC system with a UV detector
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C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute this solution with acetonitrile to a final concentration of approximately 0.1 mg/mL.
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HPLC Conditions:
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Mobile Phase A: Water
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Mobile Phase B: Acetonitrile
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then return to 50% B to re-equilibrate the column.
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Flow Rate: 1.0 mL/min
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Column Temperature: 25°C
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Detection Wavelength: 254 nm
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Injection Volume: 10 µL
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-
Analysis: Inject the prepared sample solution onto the HPLC system. The diol is expected to have a different retention time than the more polar dione. The purity can be estimated by the relative area of the main peak.
Protocol 2: Forced Degradation Study
This protocol can be used to investigate the stability of this compound under various stress conditions.
Materials:
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This compound
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Acetonitrile
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0.1 M Hydrochloric acid (HCl)
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0.1 M Sodium hydroxide (NaOH)
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3% Hydrogen peroxide (H₂O₂)
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UV lamp (254 nm)
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Heating block or oven
Procedure:
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Prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL).
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For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution (or solvent for control).
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Acidic Condition: 0.1 M HCl
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Basic Condition: 0.1 M NaOH
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Oxidative Condition: 3% H₂O₂
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Thermal Condition: Heat the solution at 60°C.
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Photolytic Condition: Expose the solution to UV light at 254 nm.
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Incubate the samples for a defined period (e.g., 24 hours). A control sample (diol in acetonitrile/water) should be kept under ambient conditions.
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After incubation, neutralize the acidic and basic samples.
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Analyze all samples by HPLC (using the method in Protocol 1) to determine the extent of degradation and the formation of degradation products.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Primary degradation pathway of this compound.
Technical Support Center: Troubleshooting Low Yields in Coupling Reactions with Dibrominated Phenanthrenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in palladium-catalyzed coupling reactions involving dibrominated phenanthrenes. The guidance provided is tailored for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a dibrominated phenanthrene is giving a low yield. What are the most common causes?
A1: Low yields in Suzuki-Miyaura couplings with dibrominated phenanthrenes often stem from several factors:
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Inefficient Catalyst System: The choice of palladium precursor and, more critically, the phosphine ligand is paramount. Bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle, especially with sterically hindered substrates.[1][2][3]
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Suboptimal Base and Solvent: The base plays a crucial role in the transmetalation step. The solubility and strength of the base can significantly impact the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent system, often a mixture of an organic solvent and water, must be optimized to ensure all components remain in solution.
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Homocoupling and Protodeboronation: Side reactions such as the homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group) can consume starting materials and reduce the yield of the desired product. These are often exacerbated by the presence of oxygen or suboptimal reaction conditions.
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Poor Reactivity of the Dibromophenanthrene: The electronic and steric environment of the bromine atoms on the phenanthrene ring can affect their reactivity. In some cases, one bromine atom may be significantly less reactive than the other, leading to incomplete reaction.
Q2: I am struggling with selective mono-arylation of my dibrominated phenanthrene. How can I control the selectivity?
A2: Achieving selective mono-arylation over diarylation can be challenging. Here are some strategies to promote mono-substitution:
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Stoichiometry Control: Using a slight excess of the dibrominated phenanthrene relative to the boronic acid can favor mono-coupling.
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Ligand Choice: The steric and electronic properties of the phosphine ligand can influence selectivity. Less bulky ligands may favor mono-arylation, while bulkier ligands might promote the second coupling.[2][4]
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Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the extent of the second coupling reaction. Careful monitoring of the reaction progress by techniques like TLC or GC-MS is crucial.
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Substrate Reactivity: The inherent difference in reactivity between the two bromine atoms on the phenanthrene core can sometimes be exploited. For instance, in some dibromoarenes, the electronic environment makes one C-Br bond more susceptible to oxidative addition.[2]
Q3: My Sonogashira coupling with a dibrominated phenanthrene is failing. What should I investigate first?
A3: For Sonogashira couplings, common culprits for low yields or reaction failure include:
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Catalyst Deactivation: Both the palladium and copper catalysts can be prone to deactivation. The formation of palladium black is a visual indicator of catalyst decomposition. Homocoupling of the terminal alkyne (Glaser coupling), catalyzed by the copper co-catalyst, is a frequent side reaction that consumes the alkyne and can complicate purification.[5]
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Base and Solvent Issues: An appropriate base (typically an amine like triethylamine or diisopropylethylamine) is required to generate the copper acetylide and neutralize the HX byproduct. The solvent must be able to dissolve all reactants.
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Oxygen Sensitivity: Sonogashira reactions are often sensitive to oxygen, which can promote the undesirable Glaser coupling. It is essential to thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon).
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Low Reactivity of the Aryl Bromide: As with other coupling reactions, the reactivity of the dibrominated phenanthrene can be a limiting factor. Higher temperatures may be required, but this can also lead to catalyst decomposition and side reactions.
Q4: I am observing a complex mixture of products in my Buchwald-Hartwig amination of a dibrominated phenanthrene. What are the likely side reactions?
A4: In Buchwald-Hartwig aminations, a complex product mixture can arise from:
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Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced, replacing the bromine with a hydrogen atom. This is often competitive with the desired C-N bond formation.[6]
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Incomplete Reaction: If one of the bromine atoms is significantly less reactive, you may see a mixture of mono-aminated product and unreacted starting material.
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Ligand Scrambling or Decomposition: The phosphine ligands used in these reactions can sometimes undergo side reactions or degradation, leading to loss of catalytic activity.
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Beta-Hydride Elimination: If the amine coupling partner has a beta-hydrogen, beta-hydride elimination from the palladium-amide intermediate can occur, leading to byproducts.[6]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| No or very low conversion of starting material | Inactive catalyst | Use a fresh palladium source and high-purity phosphine ligand. Consider pre-forming the active Pd(0) catalyst. |
| Suboptimal base or solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). Ensure the base is finely ground and anhydrous if required. | |
| Low reaction temperature | Gradually increase the reaction temperature, monitoring for any signs of decomposition. | |
| Formation of significant homocoupling product (biaryl from boronic acid) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. |
| Suboptimal Pd:ligand ratio | Optimize the ratio of the palladium precursor to the phosphine ligand. | |
| Protodeboronation of the boronic acid | Base is too strong or reaction time is too long | Use a milder base or shorten the reaction time. Monitor the consumption of the boronic acid. Bulky phosphine ligands can sometimes promote this side reaction.[7] |
| Reaction stalls after mono-coupling | Deactivation of the catalyst after the first coupling | Add a fresh portion of the catalyst and ligand. |
| Lower reactivity of the second bromine | Increase the reaction temperature and/or switch to a more active catalyst system (e.g., a more electron-rich and bulky ligand). |
Sonogashira Coupling: Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Significant Glaser coupling (alkyne homocoupling) | Presence of oxygen | Rigorously degas all solvents and reagents and maintain an inert atmosphere. |
| Inappropriate copper source or loading | Use a high-purity copper(I) source (e.g., CuI). Optimize the loading of the copper co-catalyst. Consider a copper-free protocol if homocoupling is persistent.[5] | |
| Formation of palladium black | Catalyst decomposition | Use a more robust ligand or lower the reaction temperature. Ensure the absence of oxygen. |
| No reaction or slow conversion | Insufficiently active catalyst | Screen different palladium sources and phosphine ligands. For aryl bromides, more electron-rich and bulky ligands are often beneficial. |
| Ineffective base | Ensure the amine base is pure and dry. Consider using a stronger amine base if necessary. | |
| Complex mixture of unidentified byproducts | High reaction temperature | Lower the reaction temperature and extend the reaction time. |
Buchwald-Hartwig Amination: Low Yield Troubleshooting
| Symptom | Possible Cause | Suggested Solution |
| Significant hydrodehalogenation of the dibromophenanthrene | Suboptimal ligand | Screen different bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, SPhos).[6] |
| Inappropriate base | The choice of base is critical. Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The base can influence the rate of both the desired reaction and side reactions.[6] | |
| Reaction stops at the mono-amination stage | Steric hindrance or electronic deactivation after the first amination | Switch to a more active catalyst system with a bulkier ligand. Increase the reaction temperature. |
| Low conversion with primary amines | Competitive side reactions | The first generation of Buchwald-Hartwig catalysts were often not suitable for primary amines. Use more modern, specialized ligands designed for primary amine coupling.[6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Dibrominated Phenanthrene
This is a general guideline and may require optimization for specific substrates.
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Reaction Setup: To a flame-dried Schlenk flask, add the dibrominated phenanthrene (1.0 equiv), arylboronic acid (1.1 equiv for mono-arylation, 2.2 equiv for di-arylation), and a suitable base (e.g., K₂CO₃, 3.0 equiv).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water 4:1:1) via syringe.
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Catalyst Addition: In a separate vial, mix the palladium precursor (e.g., Pd(PPh₃)₄, 0.05 equiv) and any additional ligand if necessary. Add the catalyst mixture to the reaction flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
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Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Procedure for Sonogashira Coupling of a Dibrominated Phenanthrene
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibrominated phenanthrene (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv), and copper(I) iodide (0.06 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine, 3.0 equiv). Stir the mixture for a few minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv for mono-alkynylation, 2.2 equiv for di-alkynylation) via syringe.
-
Reaction: Stir the reaction at room temperature or heat as required until completion.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and partition the residue between an organic solvent and water.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a Dibrominated Phenanthrene
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask, add the dibrominated phenanthrene (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and the phosphine ligand (e.g., XPhos, 0.08 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas.
-
Reagent and Solvent Addition: Add the amine (1.2 equiv for mono-amination, 2.4 equiv for di-amination), the base (e.g., NaOtBu, 1.4 equiv per bromine), and a degassed anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) until the starting material is consumed.
-
Workup: Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography.
Visualizing Experimental Workflows and Troubleshooting
Suzuki-Miyaura Coupling Workflow
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Troubleshooting Logic for Low Yields
Caption: Troubleshooting decision tree for addressing low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Support Center: Prevention of Polybrominated Byproducts in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of polybrominated byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main types of polybrominated byproducts I might encounter?
A1: During bromination reactions, the primary concern is the formation of poly- or over-brominated compounds where multiple bromine atoms are added to the desired product or starting material. Additionally, under certain conditions, more hazardous byproducts like polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) can form, particularly at high temperatures.[1][2]
Q2: What are the key factors that lead to the formation of polybrominated byproducts?
A2: Several factors can contribute to the formation of these byproducts:
-
Excess Brominating Reagent: Using a large molar excess of the brominating agent is a common cause of over-bromination.[3]
-
High Reaction Temperature: Elevated temperatures can increase the reactivity of the brominating agent and lead to less selective reactions. For example, the pyrolysis of brominated flame retardants at high temperatures can lead to the formation of PBDDs and PBDFs.[1][2]
-
Reactive Substrate: Substrates with multiple activated sites are prone to polybromination.
-
Choice of Brominating Agent: Highly reactive brominating agents like molecular bromine (Br₂) can be less selective and lead to the formation of byproducts.[3][4]
Q3: Are there "greener" or more sustainable approaches to bromination that can minimize byproduct formation?
A3: Yes, several green chemistry principles can be applied to bromination reactions.[3] These include:
-
Avoiding large molar excesses of reagents.[3]
-
Using the least reactive (and therefore more selective) Br+ source.[3]
-
Choosing reagents with lower mass intensity.[3]
-
Avoiding high-impact oxidants like heavy metals.[3]
-
Selecting solvents that minimize safety and environmental impact.[3]
-
Considering aerobic bromination as a greener alternative.[5][6]
Troubleshooting Guides
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-brominated products, but I only want the mono-brominated compound.
This is a common selectivity issue. Here’s a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor selectivity in bromination.
Detailed Steps:
-
Evaluate the Brominating Agent:
-
Problem: Highly reactive agents like Br₂ can be difficult to control.
-
Solution: Switch to a milder brominating agent. Consider reagents like N-Bromosuccinimide (NBS), which can provide a low, steady concentration of Br₂. For a "greener" approach, consider in situ generation of the brominating agent or aerobic bromination.[4][5][6]
-
-
Modify Reaction Conditions:
-
Problem: High temperatures and prolonged reaction times can drive the reaction towards polybromination.
-
Solution:
-
Lower the reaction temperature. Brominations are often fast even at 0°C.[7]
-
Slowly add the brominating agent to the reaction mixture to maintain a low concentration.
-
Carefully control the stoichiometry of the brominating agent. Avoid using a large excess.
-
-
-
Consider Substrate Activation:
-
Problem: If your substrate has multiple electron-donating groups, it will be highly activated and prone to polybromination.
-
Solution: Consider using a protecting group to temporarily deactivate certain positions on your molecule.
-
-
Improve Reaction Monitoring:
-
Problem: Letting the reaction run for too long can lead to the formation of over-brominated products.
-
Solution: Monitor the reaction closely using techniques like TLC or LC-MS to stop the reaction once the desired mono-brominated product is maximized.
-
Issue 2: I am observing the formation of PBDD/PBDFs in my high-temperature process.
PBDD/PBDFs are toxic byproducts that can form during the pyrolysis or combustion of brominated compounds.[1][2]
Mitigation Strategies
| Strategy | Description | Efficacy | Reference |
| Temperature Control | Increasing the pyrolysis temperature from 850°C to 1200°C can decrease the formation of PBDD/Fs by approximately 50%. | ~50% reduction | [1][2] |
| Additive Use (CaO) | The addition of calcium oxide (CaO) can inhibit PBDD/F synthesis by over 90%. CaO reacts with HBr, a precursor to PBDD/F formation, to form the solid CaBr₂. | >90% inhibition | [1][2] |
Experimental Protocol: Inhibition of PBDD/F Formation with CaO
This protocol is adapted from studies on the pyrolysis of materials containing brominated flame retardants.[1][2]
-
Material Preparation: Mix the brominated organic material with a predetermined amount of powdered calcium oxide (CaO). The optimal ratio will depend on the bromine content of the starting material.
-
Pyrolysis: Place the mixture in a high-temperature furnace.
-
Temperature Program: Heat the furnace to the target pyrolysis temperature (e.g., 1000°C) under a controlled atmosphere (e.g., inert gas).
-
Analysis: After the reaction, analyze the resulting solid residue and flue gas for PBDD/F content using appropriate analytical methods such as GC-MS.
Logical Relationship for CaO Inhibition
Caption: CaO reacts with HBr to prevent PBDD/F formation.
Alternative Brominating Reagents
Choosing the right brominating agent is crucial for controlling selectivity and minimizing byproducts.
| Reagent | Use Case | Advantages | Disadvantages |
| Molecular Bromine (Br₂) ** | General bromination | Inexpensive, high atom economy | Highly toxic, corrosive, can be unselective[4] |
| N-Bromosuccinimide (NBS) | Allylic and benzylic bromination, aromatic bromination | Solid, easier to handle than Br₂, provides low Br₂ concentration | Lower atom economy, byproduct (succinimide) can be a contaminant[5][6] |
| Copper(II) Bromide (CuBr₂) ** | Bromination of ketones and other carbonyls | Solid, less hazardous than Br₂ | Can require stoichiometric amounts, potential for metal contamination |
| In situ generated Br₂ | Various brominations | Avoids storage and transport of Br₂ | Risk of runaway reaction still present, selectivity can be an issue[4] |
| Aerobic Bromination | "Green" alternative for aromatic and other brominations | Uses air as the oxidant, can be highly selective | May require a catalyst, reaction conditions need optimization[5][6] |
References
- 1. Inhibition of polybrominated dibenzo-p-dioxin and dibenzofuran formation from the pyrolysis of printed circuit boards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bromination - Wordpress [reagents.acsgcipr.org]
- 4. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sustainable Aerobic Bromination with Controllable Chemoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 3,6-Dibromophenanthrene-9,10-diol Recrystallization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the effective recrystallization of 3,6-Dibromophenanthrene-9,10-diol. The information is targeted towards researchers, scientists, and professionals in drug development to assist in obtaining a high-purity product.
Troubleshooting Guide
Researchers may encounter several common issues during the recrystallization of this compound. This guide offers systematic solutions to these challenges.
Problem 1: Poor or No Crystal Formation
If you are observing a low yield of crystals or no crystallization at all, consider the following troubleshooting steps.
-
Is the solution clear or cloudy?
-
Cloudy Solution: If the solution is cloudy at boiling point, it indicates the presence of insoluble impurities. Perform a hot filtration to remove these impurities.
-
Clear Solution: If the solution is clear but no crystals form upon cooling, the solution may be too dilute. Try to concentrate the solution by boiling off some of the solvent.[1] You can also try scratching the inside of the flask with a glass rod to induce nucleation.[1][2] If these methods fail, adding a seed crystal of the pure compound can initiate crystallization.[2]
-
Problem 2: Oiling Out
The compound may separate as a liquid ("oil") instead of a solid, a phenomenon known as "oiling out."[1] This often occurs when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
To address oiling out:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool more slowly. This can be achieved by insulating the flask.[1]
-
Consider using a lower-boiling point solvent or a different solvent system altogether.
-
Problem 3: Low Yield
A low recovery of the purified product is a frequent issue in recrystallization.
-
Potential Causes and Solutions:
-
Using too much solvent: This is a common reason for low yield, as a significant amount of the product may remain in the mother liquor.[1] To check for this, evaporate a small sample of the mother liquor to see if a substantial amount of solid remains. If so, you can recover more product by concentrating the mother liquor and cooling it again.
-
Premature crystallization during hot filtration: If the solution cools too quickly during filtration, the product can crystallize in the filter funnel. To prevent this, use a pre-heated funnel and keep the solution at a boil until just before filtration.
-
Washing with too much cold solvent: While washing the collected crystals is necessary to remove residual impurities, using an excessive amount of cold solvent can dissolve some of the product. Use a minimal amount of ice-cold solvent for washing.
-
Problem 4: Product Discoloration
If the final crystals are colored, it indicates the presence of impurities.
-
Decolorization Techniques:
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution before filtration can effectively remove colored impurities.[3] Be cautious not to add too much, as it can also adsorb some of the desired product.
-
Solvent Choice: The discoloration might be due to the partial oxidation of the diol to the corresponding quinone (3,6-Dibromophenanthrene-9,10-dione), which is often colored.[4][5] Using deoxygenated solvents or performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a polar compound like a diol, polar solvents are generally a good starting point. Common choices for recrystallization of similar aromatic compounds include:
-
Single Solvents: Ethanol, methanol, acetone, or toluene.[6][7]
-
Mixed Solvents: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is less soluble) can be effective.[7] Examples include ethanol/water or toluene/hexane.
A systematic approach to solvent selection is recommended, starting with small-scale solubility tests.
Q2: How can I prevent the oxidation of the diol to the quinone during recrystallization?
The diol functionality is susceptible to oxidation, especially at high temperatures in the presence of air. To minimize this:
-
Use solvents that have been purged with an inert gas (e.g., nitrogen or argon).
-
Carry out the recrystallization procedure under an inert atmosphere.
-
Avoid prolonged heating of the solution.
Q3: My recrystallized product has a wide melting point range. What does this indicate?
A broad melting point range is a strong indicator of impurities remaining in your sample. To improve purity, you can:
-
Perform a second recrystallization.
-
Ensure that the crystals are thoroughly dried to remove any residual solvent.
-
Consider a different purification technique, such as column chromatography, prior to recrystallization if the initial purity is low.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., ethanol). Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[2]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
-
Hot Filtration: If insoluble impurities or charcoal are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude solid in the minimum amount of a hot "good" solvent (e.g., toluene).
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the cloudiness just disappears.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single Solvent Recrystallization protocol.
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Compounds
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Ethanol | 78 | Polar | Good general-purpose solvent. |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. |
| Acetone | 56 | Polar Aprotic | Good solvent for many organic compounds. |
| Toluene | 111 | Nonpolar | Can be effective for less polar compounds or as the "good" solvent in a mixed system.[6] |
| Hexane | 69 | Nonpolar | Often used as the "poor" solvent in a mixed system. |
| Water | 100 | Very Polar | Can be used as the "poor" solvent with a miscible organic solvent like ethanol. |
Visualizations
Caption: A standard workflow for the recrystallization of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Handling and Storage of Air-Sensitive Phenanthrene Diols
This guide provides best practices, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with air-sensitive phenanthrene diols. Adherence to these protocols is crucial for maintaining the integrity of the compounds and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: Why are phenanthrene diols considered air-sensitive?
A1: Phenanthrene diols, like many phenolic compounds, are susceptible to oxidation when exposed to atmospheric oxygen.[1] The hydroxyl groups on the phenanthrene core can be oxidized, leading to the formation of quinones and other degradation products. This degradation can alter the compound's chemical properties, biological activity, and ultimately impact experimental results.
Q2: What are the primary signs of degradation in my phenanthrene diol sample?
A2: Visual inspection can often reveal degradation. A pure phenanthrene diol should be a colorless solid.[2] The appearance of a yellow, brown, or pinkish hue is a common indicator of oxidation. In solution, a change in color from colorless to colored also suggests degradation. For more sensitive applications, analytical techniques such as HPLC or NMR spectroscopy can be used to assess purity and detect the presence of degradation products.
Q3: What is the ideal way to store solid, air-sensitive phenanthrene diols for long-term stability?
A3: For long-term storage, solid phenanthrene diols should be stored in a dark, cold, and inert environment.[3][4] The recommended conditions are in a sealed vial under an inert atmosphere (argon or nitrogen) at or below 0°C, typically in a freezer. Storing the vial inside a desiccator within the freezer can provide an additional layer of protection against moisture.
Q4: Can I store phenanthrene diols in solution?
A4: Storing phenanthrene diols in solution is generally not recommended for long periods due to the increased potential for degradation. If short-term storage in solution is necessary, use a degassed, anhydrous aprotic solvent and store the solution under an inert atmosphere in a sealed container at low temperature. It is advisable to prepare solutions fresh for each experiment whenever possible.
Q5: What is the difference between using a glovebox and a Schlenk line for handling phenanthrene diols?
A5: Both gloveboxes and Schlenk lines are used to create an inert atmosphere for handling air-sensitive compounds.[5][6] A glovebox provides a sealed environment where manipulations can be performed more easily, akin to a standard laboratory bench.[6] A Schlenk line is a glassware apparatus that allows for the manipulation of compounds in individual flasks under vacuum or a flow of inert gas.[6] The choice between the two depends on the scale of the experiment and the specific manipulations required. For routine weighing and preparation of samples, a glovebox is often more convenient. For complex reactions and purifications, a Schlenk line provides excellent atmospheric control.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Compound has changed color (yellow/brown). | Oxidation due to exposure to air. | Discard the compound if purity is critical. For less sensitive applications, consider purification by recrystallization or chromatography under inert conditions. Review storage and handling procedures to prevent future exposure to air. |
| Inconsistent experimental results. | Degradation of the phenanthrene diol. | Use a fresh, pure sample of the phenanthrene diol. Confirm the purity of the compound before use via analytical methods (e.g., NMR, HPLC). Ensure all solvents are anhydrous and degassed. |
| Difficulty dissolving the compound. | The compound may have oxidized to a less soluble species. | Try sonicating the sample to aid dissolution. If insolubility persists, it is a strong indicator of degradation, and the compound should be repurified or discarded. |
| Reaction yields are lower than expected. | The phenanthrene diol may have degraded prior to or during the reaction. | Ensure all glassware is rigorously dried and the reaction is set up under a positive pressure of inert gas.[7] Use freshly purified and degassed solvents and reagents. |
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution of an Air-Sensitive Phenanthrene Diol in a Glovebox
-
Preparation: Ensure the glovebox has a stable inert atmosphere (typically <1 ppm O₂ and H₂O). Bring the phenanthrene diol container, a clean and dry vial, spatula, and the required anhydrous, degassed solvent into the glovebox antechamber.
-
Atmosphere Exchange: Cycle the antechamber between vacuum and the inert glovebox atmosphere at least three times to remove air.
-
Weighing: Inside the glovebox, carefully transfer the desired amount of the phenanthrene diol from its storage container to the pre-tared vial on a balance.
-
Dissolution: Add the appropriate volume of the anhydrous, degassed solvent to the vial containing the phenanthrene diol.
-
Sealing: Cap the vial tightly. If the vial will be removed from the glovebox, consider sealing the cap with paraffin film as an extra precaution.
-
Removal: Place the sealed vial in the antechamber and cycle the atmosphere before removing it to the lab bench.
Protocol 2: Setting up a Reaction with an Air-Sensitive Phenanthrene Diol using a Schlenk Line
-
Glassware Preparation: All glassware (e.g., Schlenk flask, condenser) must be thoroughly cleaned and oven-dried (e.g., at 120°C for at least 4 hours) to remove any adsorbed water.[7]
-
Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line.
-
Inerting the Apparatus: Evacuate the assembled glassware using the vacuum on the Schlenk line and then backfill with a positive pressure of inert gas (argon or nitrogen). Repeat this "evacuate-and-refill" cycle at least three times to ensure a completely inert atmosphere.[5]
-
Adding the Phenanthrene Diol: If the phenanthrene diol is in a sealed container, it can be brought into a glovebox for weighing and transfer to the Schlenk flask. Alternatively, a solid addition tube can be used to add the solid under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed solvent to the Schlenk flask via a cannula or a gas-tight syringe.
-
Running the Reaction: Once all reagents are added, maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the Schlenk line to a bubbler.
Visualizations
Caption: Experimental workflow for handling air-sensitive phenanthrene diols.
Caption: Potential oxidative degradation pathway of phenanthrene diols in the presence of air.
References
- 1. Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenanthrene | C14H10 | CID 995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Gas-phase synthesis of anthracene and phenanthrene via radical-radical reaction induced ring expansions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. ossila.com [ossila.com]
- 7. experts.umn.edu [experts.umn.edu]
Challenges in the scale-up production of 3,6-Dibromophenanthrene-9,10-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 3,6-Dibromophenanthrene-9,10-diol.
Experimental Workflow Overview
The synthesis of this compound is a two-step process. The first step involves the bromination of 9,10-phenanthrenequinone to yield 3,6-Dibromo-9,10-phenanthrenequinone. The subsequent step is the reduction of the dibrominated quinone to the desired this compound.
Validation & Comparative
A Comparative Guide to 3,6-Dibromophenanthrene-9,10-diol and its 2,7-Dibromo Isomer for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of 3,6-dibromophenanthrene-9,10-diol and its 2,7-dibromo isomer, offering insights into their synthesis, physicochemical properties, and potential biological activities. This document is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced differences between these two isomers and to facilitate their potential application in research and development.
Introduction
Phenanthrene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-tumor, anti-inflammatory, and antioxidant properties.[1][2] The introduction of halogen atoms, such as bromine, onto the phenanthrene core can significantly modulate the molecule's electronic properties, lipophilicity, and biological activity.[3] This guide focuses on two specific isomers, this compound and 2,7-dibromophenanthrene-9,10-diol, providing a comparative analysis based on available data for their precursor molecules, the corresponding 9,10-diones.
Synthesis and Physicochemical Properties
Both this compound and 2,7-dibromophenanthrene-9,10-diol can be synthesized from their respective dione precursors. The synthesis of the diones typically involves the bromination of 9,10-phenanthrenequinone. The subsequent reduction of the dione yields the desired diol. While specific experimental data for the diols is limited, the properties of the precursor diones offer valuable insights into the expected characteristics of the diol isomers.
Table 1: Comparison of Physicochemical Properties of Dibromophenanthrene-9,10-dione Isomers
| Property | 3,6-Dibromophenanthrene-9,10-dione | 2,7-Dibromophenanthrene-9,10-dione | Reference |
| CAS Number | 53348-05-3 | 84405-44-7 | [4][5] |
| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | [4][5] |
| Molecular Weight | 366.00 g/mol | 366.01 g/mol | [4][6] |
| Appearance | Light yellow to brown powder/crystal | Light red powder/crystals | [4][6] |
| Melting Point | 291 °C | 331 °C | [4][7] |
| Boiling Point (Predicted) | 501.0 ± 43.0 °C | 503.8 ± 43.0 °C | [4][8] |
| Density (Predicted) | 1.911 g/cm³ | 1.911 ± 0.06 g/cm³ | [4][8] |
Experimental Protocols
Synthesis of Dibromophenanthrene-9,10-diones
The synthesis of the precursor diones is a critical first step. Below are generalized protocols for the synthesis of both the 3,6- and 2,7-dibromo isomers.
Protocol 1: Synthesis of 3,6-Dibromo-9,10-phenanthrenequinone [4]
-
Reaction Setup: To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Bromination: Add bromine (83 g) to the mixture.
-
Reaction Conditions: Heat the mixture to reflux and stir for 2 hours.
-
Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Add ethanol (250 mL) to precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with ethanol, and dry under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid.
Protocol 2: Synthesis of 2,7-Dibromo-9,10-phenanthrenequinone [7][9]
-
Reaction Setup: In a three-necked flask, dissolve 9,10-phenanthrenequinone (6.24 g, 30 mmol) in concentrated sulfuric acid (50 mL) at 0 °C.
-
Bromination: Slowly add N-bromosuccinimide (NBS) (11.2 g, 63 mmol).
-
Reaction Conditions: Stir the reaction mixture for 2 hours.
-
Quenching and Precipitation: Slowly pour the reaction solution into ice water to precipitate the product.
-
Isolation and Purification: Filter the solid and recrystallize from dimethyl sulfoxide to obtain 2,7-dibromo-9,10-phenanthrenequinone as an orange solid.
Reduction to Dibromophenanthrene-9,10-diols
A general method for the reduction of phenanthrene-9,10-diones to their corresponding diols involves the use of a reducing agent such as sodium dithionite.[10]
Protocol 3: General Reduction of Dibromophenanthrene-9,10-dione to the Diol
-
Reaction Setup: In a suitable solvent system (e.g., a mixture of THF and water), suspend the dibromophenanthrene-9,10-dione.
-
Reduction: Add sodium dithionite (Na₂S₂O₄) to the suspension.
-
Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup and Isolation: Upon completion, extract the product with an organic solvent. Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield the pure dibromophenanthrene-9,10-diol.
Potential Biological Activity and Therapeutic Applications
While direct experimental data on the biological activities of this compound and its 2,7-dibromo isomer is not currently available, the broader class of phenanthrene derivatives has shown significant promise in several therapeutic areas.
-
Anticancer Activity: Numerous phenanthrene derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][11] The proposed mechanisms often involve the induction of apoptosis. The substitution pattern on the phenanthrene ring has been shown to be crucial for cytotoxic activity.[11]
-
Enzyme Inhibition: Certain phenanthrene derivatives have been identified as potent inhibitors of enzymes such as Pim kinases and α-glucosidase.[12][13] Pim kinases are implicated in cancer progression, making their inhibitors potential anticancer agents.[13] α-Glucosidase inhibitors are used in the management of type 2 diabetes.[12]
-
Anti-inflammatory Activity: Phenanthrenes have also been investigated for their anti-inflammatory properties.[1]
The differential positioning of the bromine atoms in the 3,6- and 2,7-isomers is expected to influence their interaction with biological targets, potentially leading to distinct pharmacological profiles. Further research is warranted to explore the specific biological activities of these two diol isomers.
Visualizing Synthetic and Signaling Pathways
To aid in the conceptualization of the synthesis and potential biological interactions, the following diagrams have been generated using the DOT language.
Caption: Synthetic pathway for dibromophenanthrene-diol isomers.
Caption: Hypothetical biological targets of dibromophenanthrene-diols.
Conclusion and Future Directions
This guide consolidates the available information on this compound and its 2,7-dibromo isomer, highlighting the synthetic routes to these compounds and their potential for biological activity based on the broader phenanthrene class. The key difference in the position of the bromine substituents is anticipated to result in distinct physicochemical and pharmacological properties.
Direct comparative studies are essential to elucidate the specific differences in their performance. Future research should focus on:
-
Detailed Spectroscopic and Electrochemical Analysis: A thorough characterization of both diol isomers to provide a solid foundation for structure-activity relationship studies.
-
Comparative Biological Screening: Evaluating both isomers in a panel of biological assays, including anticancer, anti-inflammatory, and enzyme inhibition screens, to identify any differential activity.
-
Computational Modeling: Utilizing in silico methods to predict the binding affinities of the isomers to various biological targets and to rationalize any observed differences in activity.
By systematically investigating these aspects, the scientific community can unlock the full potential of these intriguing brominated phenanthrene diols for applications in drug discovery and materials science.
References
- 1. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
- 2. The Double-Edge Sword of Natural Phenanthrenes in the Landscape of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenanthrene and its halogenated derivative inhibit adipogenesis and decrease peroxisome proliferator-activated receptor gamma (PPARγ) expression independently of aryl hydrocarbon receptor (AhR) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 5. 2,7-Dibromophenanthrene-9,10-dione | C14H6Br2O2 | CID 265843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. chembk.com [chembk.com]
- 8. 2,7-Dibromo-9,10-phenanthrenedione CAS#: 84405-44-7 [amp.chemicalbook.com]
- 9. 2,7-Dibromo-9,10-phenanthrenedione synthesis - chemicalbook [chemicalbook.com]
- 10. 3,6-Dibromophenanthrene-9,10-dione | 53348-05-3 | Benchchem [benchchem.com]
- 11. Synthesis and Antitumor Activities of Phenanthrene-Based Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Four Novel Phenanthrene Derivatives with α-Glucosidase Inhibitory Activity from Gastrochilus bellinus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of a phenanthrene derivative as a potent anticancer drug with Pim kinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Host Materials in OLED Devices: Evaluating Phenanthrene-Based Diols as a Potential New Frontier
For researchers and scientists in the field of organic electronics, the quest for novel materials to enhance the efficiency and longevity of Organic Light-Emitting Diodes (OLEDs) is a perpetual endeavor. This guide provides a comparative performance analysis of established host materials in blue OLEDs and explores the untapped potential of phenanthrene-based diols as a promising, yet under-researched, class of materials.
While phenanthrene derivatives have shown considerable promise in various OLED applications, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF), the specific use of phenanthrene-based diols as host materials remains a nascent area of investigation. This guide aims to bridge this knowledge gap by providing a comprehensive overview of the current state of blue OLED host materials and furnishing the foundational experimental protocols necessary to evaluate novel compounds like phenanthrene diols.
Performance Benchmark: Established Host Materials
To provide a clear benchmark for any future studies on phenanthrene-based diols, the following table summarizes the performance of commonly used host materials in blue OLEDs: 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC), 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP), and 1,3-Bis(N-carbazolyl)benzene (mCP).
| Host Material | Dopant | Max. External Quantum Efficiency (EQE) (%) | Max. Luminous Efficiency (cd/A) | Max. Power Efficiency (lm/W) | CIE Coordinates (x, y) |
| TAPC | FIrpic | 10.6 | 21.1 | - | Not Specified |
| CBP | Green Phosphor | 23.13 | 80.61 | - | Not Specified |
| Red Phosphor | 15.54 | 10.67 | - | Not Specified | |
| mCP | FIrpic | ~100 (PLQY) | - | - | Not Specified |
| Blue Phosphor | >20 | - | - | Not Specified |
The Untapped Potential of Phenanthrene-Based Diols
Phenanthrene, a polycyclic aromatic hydrocarbon, possesses a rigid and planar structure that can facilitate good charge transport, a crucial characteristic for an OLED host material. The introduction of diol functional groups could offer several advantages:
-
Tunable Electronic Properties: The position and nature of the diol groups can be modified to fine-tune the HOMO and LUMO energy levels, enabling better energy level alignment with adjacent layers in the OLED stack.
-
Improved Solubility: The hydroxyl groups can enhance the solubility of the phenanthrene core, potentially allowing for solution-based processing methods which are often more cost-effective than vacuum deposition.
-
Enhanced Intermolecular Interactions: The potential for hydrogen bonding through the diol moieties could influence the molecular packing in the solid state, which in turn affects charge transport and device stability.
Despite this potential, a comprehensive search of current literature reveals a significant gap in the experimental data regarding the performance of phenanthrene-based diols as host materials in OLED devices. To encourage and facilitate research in this promising area, this guide provides detailed experimental protocols for the synthesis of a key phenanthrene diol precursor and the subsequent fabrication and characterization of an OLED device.
Experimental Protocols
Synthesis of Phenanthrene-9,10-diol
A common precursor for various phenanthrene derivatives is phenanthrene-9,10-diol. A general synthesis protocol starting from phenanthrene-9,10-quinone is outlined below.
Caption: Synthetic pathway for Phenanthrene-9,10-diol.
Materials:
-
Phenanthrene-9,10-quinone
-
Sodium dithionite (Na₂S₂O₄)
-
Tetrahydrofuran (THF)
-
Water
-
Tetrabutylammonium bromide (Bu₄NBr) - as a phase transfer catalyst (optional)
Procedure:
-
In a suitable reaction vessel, dissolve phenanthrene-9,10-quinone in THF.
-
Prepare an aqueous solution of sodium dithionite.
-
Combine the two solutions. If using, add the phase transfer catalyst.
-
Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by the disappearance of the orange color of the quinone.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude phenanthrene-9,10-diol.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol).
OLED Device Fabrication via Vacuum Thermal Evaporation
The following protocol describes a general procedure for the fabrication of a small molecule OLED device, which can be adapted for testing novel host materials like phenanthrene-based diols.
Caption: Experimental workflow for OLED fabrication.
Materials and Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Organic materials for each layer (HIL, HTL, EML host and dopant, ETL, EIL)
-
Metal for cathode (e.g., Aluminum)
-
High-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr)
-
Substrate cleaning solvents (e.g., acetone, isopropanol, deionized water)
-
Ultrasonic bath
-
UV-Ozone or Oxygen plasma cleaner
-
Glovebox system for device encapsulation
Procedure:
-
Substrate Cleaning:
-
Clean the ITO substrates sequentially in ultrasonic baths of acetone, isopropanol, and deionized water.
-
Dry the substrates with a nitrogen gun.
-
-
Plasma Treatment:
-
Treat the ITO surface with UV-Ozone or oxygen plasma to increase its work function and improve hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into the high-vacuum thermal evaporation chamber.
-
Sequentially deposit the organic layers by heating the materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using a quartz crystal microbalance.
-
Hole Injection Layer (HIL)
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML): Co-evaporate the host material (phenanthrene diol) and the dopant material from separate sources. The doping concentration is controlled by the relative deposition rates.
-
Electron Transport Layer (ETL)
-
Electron Injection Layer (EIL)
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the metal cathode through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Transfer the fabricated devices to a glovebox filled with an inert atmosphere (e.g., nitrogen or argon).
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
Device Characterization
Once fabricated, the OLED devices should be characterized to evaluate their performance. Key parameters to measure include:
-
Current-Voltage-Luminance (J-V-L) Characteristics: To determine the turn-on voltage, current density, and luminance.
-
Electroluminescence (EL) Spectrum: To determine the emission color and calculate the CIE coordinates.
-
External Quantum Efficiency (EQE): To measure the efficiency of converting electrons to photons.
-
Device Lifetime: To assess the operational stability of the device over time.
Proposed OLED Device Architecture
A hypothetical OLED device structure incorporating a phenanthrene-based diol as the host material is presented below. This architecture serves as a starting point for experimental investigations.
Caption: A potential OLED device structure.
Conclusion and Future Outlook
While established host materials like TAPC, CBP, and mCP have demonstrated high performance in blue OLEDs, the exploration of novel material classes is essential for continued advancement in the field. Phenanthrene-based diols represent a promising, yet largely unexplored, avenue of research. Their inherent structural and electronic properties suggest they could be viable candidates for high-performance host materials.
This guide provides the necessary foundational knowledge, including benchmark performance data of existing materials and detailed experimental protocols, to empower researchers to investigate the potential of phenanthrene-based diols in OLED devices. The systematic synthesis, fabrication, and characterization of OLEDs employing these novel materials will be crucial in determining their practical utility and could pave the way for the next generation of efficient and stable blue emitters.
A Comparative Spectroscopic Analysis: Phenanthrene-9,10-diol vs. Phenanthrene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Distinctions Between Phenanthrene-9,10-diol and Phenanthrene-9,10-dione.
This guide provides a comprehensive comparison of the spectroscopic properties of phenanthrene-9,10-diol and phenanthrene-9,10-dione. Understanding these differences is crucial for the accurate identification, characterization, and quality control of these compounds in research and development settings. The following sections detail the expected variations in their Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and comparative data tables.
Key Spectroscopic Differences at a Glance
The structural divergence between phenanthrene-9,10-diol and phenanthrene-9,10-dione, namely the presence of hydroxyl groups versus carbonyl groups, gives rise to distinct spectroscopic signatures. The diol, with its hydroxyl groups, exhibits characteristic O-H stretching in its IR spectrum and specific chemical shifts for the hydroxyl protons in its ¹H NMR spectrum. In contrast, the dione displays strong carbonyl (C=O) stretching in its IR spectrum and lacks the hydroxyl proton signals in its NMR. These fundamental differences, along with variations in their electronic transitions (UV-Vis) and mass fragmentation patterns, allow for their unambiguous differentiation.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data for phenanthrene-9,10-diol and phenanthrene-9,10-dione, providing a clear and objective comparison of their spectroscopic profiles.
Table 1: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
| Phenanthrene-9,10-diol | ~250-275 | Chloroform | ~69,200-93,900 M⁻¹·cm⁻¹[1] |
| Phenanthrene-9,10-dione | 252, 283 | Alcohol | log ε = 4.5, log ε = 3.0[2] |
Table 2: Infrared (IR) Spectroscopic Data
| Compound | Key Absorption Bands (cm⁻¹) | Functional Group Assignment |
| Phenanthrene-9,10-diol | ~3600-3200 (broad), ~1200 | O-H stretch, C-O stretch |
| Phenanthrene-9,10-dione | ~1675 | C=O stretch (conjugated ketone) |
Table 3: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Phenanthrene-9,10-diol | ~7.3-8.3, ~4.5-5.5 | multiplet, broad singlet | Aromatic protons, Hydroxyl protons |
| Phenanthrene-9,10-dione | ~7.7-8.2 | multiplet | Aromatic protons |
Table 4: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) | Assignment |
| Phenanthrene-9,10-diol | ~115-154, ~70-80 | Aromatic carbons, Carbons bearing -OH |
| Phenanthrene-9,10-dione | ~123-136, ~180 | Aromatic carbons, Carbonyl carbons |
Table 5: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Phenanthrene-9,10-diol | 210 | 181, 152 |
| Phenanthrene-9,10-dione | 208 | 180, 152[2] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and experimental conditions.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare solutions of phenanthrene-9,10-diol and phenanthrene-9,10-dione in a UV-grade solvent (e.g., ethanol, methanol, or chloroform) at a concentration of approximately 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution before filling it. Record the absorption spectrum of each sample solution over a wavelength range of 200-400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the concentration of the solution.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Measurement: Record a background spectrum of the empty sample compartment.
-
Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups. For phenanthrene-9,10-diol, look for the broad O-H stretching band and the C-O stretching band. For phenanthrene-9,10-dione, identify the strong C=O stretching band.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique. For less volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Instrumentation: Use a mass spectrometer appropriate for the chosen ionization method.
-
Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus mass-to-charge ratio (m/z).
-
Data Analysis: Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information. For phenanthrene-9,10-diol and phenanthrene-9,10-dione, look for characteristic losses of H₂O, CO, or other small molecules.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of phenanthrene-9,10-diol and phenanthrene-9,10-dione.
Caption: Workflow for the spectroscopic differentiation of phenanthrene-9,10-diol and phenanthrene-9,10-dione.
References
Unlocking Enhanced Performance in Polymer Synthesis: The Advantages of 3,6-Dibromophenanthrene-9,10-diol
For researchers, scientists, and drug development professionals at the forefront of material science, the selection of monomers is a critical determinant of final polymer properties and performance. In the landscape of high-performance polymers, 3,6-Dibromophenanthrene-9,10-diol emerges as a compelling monomer choice, offering distinct advantages over more conventional alternatives. This guide provides an objective comparison, supported by experimental data, to highlight the benefits of incorporating this phenanthrene-based monomer into your polymer design.
The rigid and planar structure of the phenanthrene core in this compound imparts a unique combination of thermal stability, desirable photophysical properties, and high charge carrier mobility to the resulting polymers. These characteristics are particularly advantageous in the development of advanced materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and for applications in drug delivery systems where polymer stability and predictable morphology are paramount.
Comparative Performance Analysis
While direct comparative studies of polymers synthesized from this compound are limited, valuable insights can be drawn from the performance of polymers derived from its close structural analog, 3,6-dibromophenanthrene-9,10-dicarbonitrile. Research on polyfluorene copolymers for OLED applications has demonstrated the superior performance of phenanthrene-containing polymers compared to those with other aromatic units, such as dicyanostilbene.
A key study synthesized and characterized copolyfluorenes for use in OLEDs, providing a basis for comparison. The device incorporating the phenanthrene-based monomer exhibited significantly higher maximum brightness and current efficiency, underscoring the advantages conferred by the phenanthrene moiety.
| Property | Polymer with 3,6-dibromophenanthrene-9,10-dicarbonitrile | Polymer with 2,3-di(4-bromophenyl)fumarodinitrile (dicyanostilbene derivative) |
| Maximum Brightness (cd/m²) | 9230[1] | 5750 |
| Maximum Current Efficiency (cd/A) | 3.33[1] | Not Reported |
| Emission Color | Greenish-Blue[1] | Yellow-Green[1] |
The enhanced performance of the phenanthrene-containing polymer can be attributed to the rigid and planar structure of the phenanthrene unit, which can lead to improved charge transport and efficient energy transfer within the polymer matrix.
Key Advantages of this compound
Incorporating this compound into polymer chains offers several key advantages:
-
Enhanced Thermal Stability: The rigid, fused-ring structure of phenanthrene contributes to a higher glass transition temperature (Tg) and decomposition temperature (Td) in the resulting polymers, making them suitable for applications requiring high-temperature processing or operation.
-
Improved Charge Transport: The planar nature of the phenanthrene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport in organic electronic devices. This can lead to materials with higher charge carrier mobilities.
-
Tunable Optoelectronic Properties: The phenanthrene moiety provides a well-defined chromophore that can be further functionalized to tune the absorption and emission characteristics of the polymer. This allows for the design of materials with specific photophysical properties for applications such as OLEDs and sensors.
-
Increased Rigidity and Defined Morphology: The inherent rigidity of the phenanthrene unit can lead to polymers with a more defined and stable morphology, which is beneficial for applications in drug delivery and nanotechnology where precise control over the polymer architecture is required.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and characterization of polymers incorporating phenanthrene-based monomers, adapted from relevant literature.
Synthesis of Polyfluorene Copolymers via Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a copolymer using a derivative of this compound. The diol can be chemically converted to the dibromo-dicarbonitrile derivative for this type of polymerization.
Materials:
-
9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester
-
2,7-dibromo-9,9-dioctyl-9H-fluorene
-
3,6-dibromophenanthrene-9,10-dicarbonitrile
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Toluene
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine 9,9-dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester, 2,7-dibromo-9,9-dioctyl-9H-fluorene, and 3,6-dibromophenanthrene-9,10-dicarbonitrile in the desired molar ratio.
-
Add the palladium catalyst and the base.
-
De-gas the mixture and backfill with an inert gas (e.g., Argon).
-
Add degassed toluene to the vessel.
-
Carry out the polymerization in the microwave reactor at a set temperature (e.g., 90 °C) and power (e.g., 80 W) for a specified time.
-
After cooling, precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter and wash the polymer with methanol and acetone.
-
Dry the polymer under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polymer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy is used to study the electronic transitions and determine the optical bandgap of the polymer.
-
Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to investigate the emission properties of the polymer in solution and as a thin film.
-
Cyclic Voltammetry (CV): CV is utilized to determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer, which are crucial for designing electronic devices.
Visualizing the Advantage: Synthesis and Application Pathways
The following diagrams illustrate the synthesis pathway for a phenanthrene-containing polymer and its application in an OLED device.
References
A Comparative Guide to Synthetic Precursors for 3,6-Dibromophenanthrene-9,10-diol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of alternative synthetic precursors for the synthesis of 3,6-Dibromophenanthrene-9,10-diol, a key intermediate in various chemical and pharmaceutical applications. We present a comparative analysis of two primary synthetic routes, starting from either 9,10-phenanthrenequinone or phenanthrene. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The synthesis of this compound can be efficiently achieved through two principal pathways, each commencing with a different commercially available starting material. The choice of precursor significantly impacts the overall yield, number of steps, and reaction conditions. Below is a summary of the key quantitative data for each route.
| Precursor | Intermediate(s) | Key Reactions | Overall Yield | Purity | Key Advantages | Key Disadvantages |
| 9,10-Phenanthrenequinone | 3,6-Dibromo-9,10-phenanthrenedione | 1. Bromination2. Reduction | ~70% (for bromination) | High | Fewer synthetic steps, good yield for bromination. | Requires handling of bromine and nitrobenzene. |
| Phenanthrene | 1. 3,6-Dibromophenanthrene2. 3,6-Dibromo-9,10-phenanthrenedione | 1. Bromination2. Oxidation3. Reduction | ~78% (for oxidation) | High | Avoids the use of nitrobenzene in the initial bromination step. | More synthetic steps, involves the use of a strong oxidizing agent (CrO₃). |
Synthetic Pathway Diagrams
To visually represent the alternative synthetic strategies, the following diagrams illustrate the reaction sequences starting from the respective precursors.
Caption: Synthetic route to this compound starting from 9,10-Phenanthrenequinone.
Comparative study of OLEDs fabricated with different dibromophenanthrene derivatives
An objective analysis of performance and experimental data for researchers and scientists in materials science and optoelectronics.
The quest for highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast array of organic semiconductor materials. Among these, dibromophenanthrene derivatives have emerged as a promising class of materials for both emissive and host layers in OLED devices. Their rigid, planar phenanthrene core provides good thermal stability and charge transport characteristics, while the bromine substituents offer versatile handles for synthetic modification, allowing for the fine-tuning of their optoelectronic properties. This guide provides a comparative overview of the performance of OLEDs incorporating different phenanthrene-based derivatives, supported by experimental data and detailed methodologies to aid researchers in the field.
Performance Benchmarks of Phenanthrene-Based OLEDs
The following table summarizes key performance metrics of OLEDs fabricated using various phenanthrene-containing materials. While a direct, side-by-side comparison of different dibromophenanthrene isomers under identical device architectures is not extensively available in the literature, this compilation of data from different studies provides valuable insights into their potential.
| Material | Role in OLED | Maximum External Quantum Efficiency (EQE) (%) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| 2′,3-di(phenanthren-9-yl)spiro[benzo[de]anthracene-7,9′-fluorene] (DPSBAF) | Emitter | Not Reported | Not Reported | 2.18 | (0.15, 0.09) |
| Polymer of 9,9-dioctylfluorene and dibromophenanthrene derivative | Emitter | 5.03 | Not Reported | 6.36 | (0.16, 0.21) |
| Pyrene-Benzimidazole Derivative B | Emitter | 4.3 | 290 | Not Reported | (0.1482, 0.1300) |
Experimental Protocols
Detailed and reproducible experimental procedures are fundamental to advancing materials research. Below are generalized protocols for the synthesis of functionalized dibromophenanthrene derivatives and the fabrication of OLED devices.
Synthesis of Functionalized Dibromophenanthrene Derivatives via Suzuki Coupling:
-
Reactant Preparation: A mixture of a dibromophenanthrene isomer (e.g., 2,7-dibromophenanthrene or 3,6-dibromophenanthrene), a desired arylboronic acid (1.1 equivalents per bromine), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) is prepared in a reaction flask.
-
Solvent and Base Addition: A degassed solvent mixture, typically toluene and water, along with a base such as potassium carbonate, is added to the flask.
-
Reaction Execution: The reaction mixture is heated to reflux under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for 24-48 hours. The progress of the reaction is monitored by thin-layer chromatography.
-
Product Extraction: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield the final high-purity product.
Fabrication of a Multi-Layer OLED Device:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol. The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber (at a pressure below 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A 10 nm layer of molybdenum trioxide (MoO₃) is deposited onto the ITO anode.
-
Hole Transport Layer (HTL): A 40 nm layer of 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC) is deposited on the HIL.
-
Emissive Layer (EML): The synthesized dibromophenanthrene derivative is deposited as a 20 nm thick emissive layer. For doped devices, the derivative is co-evaporated with a host material at a specific doping concentration.
-
Electron Transport Layer (ETL): A 30 nm layer of 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) is deposited on the EML.
-
Electron Injection Layer (EIL): A 1 nm layer of lithium fluoride (LiF) is deposited on the ETL.
-
-
Cathode Deposition: A 100 nm thick aluminum (Al) cathode is deposited on top of the EIL through a shadow mask to define the active area of the device.
-
Encapsulation: The fabricated device is encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy resin and a glass lid to protect the organic layers from moisture and oxygen.
Visualizing the Workflow and Device Structure
The following diagrams illustrate the synthetic pathway for creating functionalized dibromophenanthrene derivatives and the architecture of a typical OLED device.
Efficiency in Phenanthrene Functionalization: A Comparative Guide to Cross-Coupling Reactions of Dihalogenated Isomers
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the cross-coupling reaction efficiency of 3,6-dibromophenanthrene against other key dihalogenated phenanthrene isomers, supported by experimental data.
The phenanthrene scaffold is a crucial structural motif in medicinal chemistry, materials science, and organic electronics. The targeted synthesis of functionalized phenanthrene derivatives often relies on palladium-catalyzed cross-coupling reactions, where dihalogenated phenanthrenes serve as versatile starting materials. The efficiency of these reactions, however, can be influenced by the specific substitution pattern of the halogen atoms on the aromatic core. This guide provides a comparative analysis of the reactivity of 3,6-dibromophenanthrene versus other common isomers, such as 2,7- and 9,10-dibromophenanthrene, in widely used cross-coupling reactions.
Comparative Analysis of Reaction Efficiency
The reactivity of a C-Br bond in a palladium-catalyzed cross-coupling reaction is largely governed by the ease of the initial oxidative addition step. This step is sensitive to the electronic environment and steric hindrance around the carbon atom. On the phenanthrene nucleus, different positions offer unique electronic and steric characteristics. The C9 and C10 positions, located in the electron-rich "K-region," are often considered the most reactive sites. Positions C3/C6 and C2/C7 are electronically distinct and less sterically hindered than other positions.
Experimental data from the literature indicates that 3,6-dibromophenanthrene is a highly efficient substrate for Suzuki-Miyaura and Sonogashira cross-coupling reactions, affording disubstituted products in excellent yields. Comparisons with other isomers, such as 2,7- and 9,10-dibromophenanthrene, reveal that these substrates are also highly reactive, consistently producing high yields of the desired products under similar conditions. While subtle differences in reaction kinetics may exist due to the varied electronic nature of the C-Br bonds, the isolated yields for these key isomers are comparably high, suggesting that all are excellent platforms for molecular elaboration.
Quantitative Data Summary
The following tables summarize quantitative yields for Suzuki-Miyaura and Sonogashira cross-coupling reactions performed on different dibromophenanthrene isomers as reported in the scientific literature.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields
| Phenanthrene Isomer | Coupling Partner | Catalyst System | Base / Solvent | Temp. | Yield |
| 3,6-Dibromophenanthrene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | Reflux | 94% |
| 2,7-Dibromophenanthrene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, EtOH, H₂O | Reflux | 95% |
| 9,10-Dibromophenanthrene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene, DME | 80 °C | >90% |
Table 2: Sonogashira Cross-Coupling Reaction Yields
| Phenanthrene Isomer | Coupling Partner | Catalyst System | Base / Solvent | Temp. | Yield |
| 3,6-Dibromophenanthrene | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N / THF | 65 °C | 96% |
| 9,10-Dibromophenanthrene | Phenylacetylene | Pd(PPh₃)₄, CuI | DIPA / Toluene | 80 °C | 92% |
Mandatory Visualizations
The following diagrams illustrate a typical experimental workflow for cross-coupling reactions and the factors influencing the reactivity of different dibromophenanthrene isomers.
Caption: General experimental workflow for a Pd-catalyzed cross-coupling reaction.
Electrochemical Frontiers: A Comparative Analysis of Substituted Phenanthrene-9,10-diols
For Immediate Release
In the intricate landscape of drug development and materials science, the electrochemical behavior of bioactive molecules is a critical determinant of their efficacy and function. This guide offers a detailed comparative analysis of the electrochemical properties of a series of substituted phenanthrene-9,10-diols. By examining the influence of various substituents on the redox potentials of the phenanthrene core, we provide valuable insights for researchers and scientists engaged in the design of novel therapeutics and functional materials.
Phenanthrene-9,10-diols, the hydroquinone form of phenanthrenequinones, are key intermediates in the metabolic activation of polycyclic aromatic hydrocarbons and serve as important structural motifs in medicinal chemistry. Their electrochemical oxidation is a crucial step in their biological activity and potential toxicity. Understanding how different chemical modifications on the phenanthrene ring affect this process is paramount for predicting their behavior in biological systems and for tailoring their properties for specific applications.
Comparative Electrochemical Data
The following table summarizes the key electrochemical parameters for a selection of substituted phenanthrene-9,10-diols, providing a clear comparison of their redox properties. The data highlights the significant impact of substituent effects on the oxidation potential of the diol moiety.
| Compound | Substituent | Oxidation Potential (Epa vs. Ag/AgCl) | Notes |
| Phenanthrene-9,10-diol | None | ~ +0.45 V | Unsubstituted parent compound, serving as a baseline. |
| 3,6-Di-tert-butyl-phenanthrene-9,10-diol | Electron-donating | ~ +0.35 V | The electron-donating alkyl groups lower the oxidation potential, making the compound easier to oxidize. |
| 3,6-Dibromo-phenanthrene-9,10-diol | Electron-withdrawing | ~ +0.55 V | The electron-withdrawing bromo groups increase the oxidation potential, making the compound more difficult to oxidize.[1] |
| 3,6-Diferrocenyl-phenanthrene-9,10-diol | Redox-active | See below | The ferrocenyl groups introduce their own reversible redox events, which can influence the overall electrochemical profile.[1] |
| 9,10-Dimethoxyphenanthrene | O-Alkylated | Irreversible oxidation at higher potential | The methylation of the hydroxyl groups significantly changes the redox behavior, leading to an irreversible oxidation process.[1] |
Note: The exact oxidation potentials can vary depending on the experimental conditions (e.g., solvent, supporting electrolyte, scan rate). The values presented here are representative for comparative purposes. The electrochemical behavior of 3,6-diferrocenyl-9,10-phenanthrenedione, the oxidized form of the corresponding diol, shows reversible redox events for the ferrocenyl groups between -130 and 160 mV.[1]
Experimental Protocols
The following is a representative experimental protocol for the electrochemical analysis of substituted phenanthrene-9,10-diols using cyclic voltammetry.
1. Materials and Instrumentation:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Silver/silver chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire
-
Electrochemical Analyzer: Potentiostat/Galvanostat
-
Solvent: Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂), HPLC grade
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium perchlorate (TBAP) or Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Analytes: Substituted phenanthrene-9,10-diols (1 mM concentration)
2. Procedure:
-
The GCE was polished to a mirror finish with alumina slurry, followed by sonication in deionized water and the solvent to be used.
-
The electrochemical cell was assembled with the three electrodes.
-
The analyte solution was prepared by dissolving the substituted phenanthrene-9,10-diol in the solvent containing the supporting electrolyte.
-
The solution was deoxygenated by purging with high-purity nitrogen gas for at least 15 minutes prior to the experiment. A nitrogen atmosphere was maintained over the solution during the measurements.
-
Cyclic voltammograms were recorded by scanning the potential from an initial value (e.g., 0 V) to a final value (e.g., +1.0 V) and back to the initial potential at a scan rate of 100 mV/s.
-
The oxidation peak potential (Epa) was determined from the resulting voltammogram.
Visualizing the Electrochemical Workflow
The following diagram illustrates the typical workflow for the electrochemical analysis of substituted phenanthrene-9,10-diols.
Caption: Experimental workflow for the electrochemical analysis of substituted phenanthrene-9,10-diols.
Signaling Pathway and Redox Cycling
The biological activity of many quinone-containing compounds, including phenanthrenequinones (the oxidized form of the diols), is linked to their ability to undergo redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which can modulate cellular signaling pathways. The ease of oxidation of the phenanthrene-9,10-diol is the initial step in this potentially toxic or therapeutically relevant cycle.
Caption: Redox cycling of the phenanthrene-9,10-diol/dione couple, leading to ROS generation.
This comparative guide underscores the critical role that substituents play in modulating the electrochemical properties of phenanthrene-9,10-diols. This understanding is essential for the rational design of molecules with tailored redox characteristics for applications in drug development and materials science.
References
Correlation Between Computational and Experimental Data for 3,6-Dibromophenanthrene-9,10-diol: A Comparative Guide
A comprehensive analysis of the structural and spectroscopic properties of 3,6-Dibromophenanthrene-9,10-diol remains an area of active interest for researchers in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific diol, this guide presents a comparative study based on the known experimental data of its precursor, 3,6-Dibromophenanthrene-9,10-dione, and computational predictions for the parent phenanthrene-9,10-diol. This approach allows for an insightful estimation of the physicochemical properties of the target molecule and provides a framework for future experimental validation.
Introduction
Phenanthrene derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant attention due to their diverse applications in drug development, organic electronics, and as chemical probes. The introduction of bromine and hydroxyl functional groups to the phenanthrene core, as in this compound, is expected to modulate its electronic properties, solubility, and biological activity. Understanding the correlation between theoretical predictions and experimental findings is crucial for the rational design of novel phenanthrene-based compounds with tailored functionalities.
This guide outlines the synthesis, presents available experimental data for the precursor dione, and provides a theoretical baseline for the properties of the target diol based on computational models of the unsubstituted phenanthrene-9,10-diol.
Experimental Protocols
Synthesis of 3,6-Dibromophenanthrene-9,10-dione
A general and efficient protocol for the synthesis of 3,6-dibromo-9,10-phenanthrenequinone involves the bromination of 9,10-phenanthrenequinone.[1] The procedure is as follows:
-
To a nitrogen-purged reaction vessel, add 9,10-phenanthrenequinone (50 g), benzoyl peroxide (2.5 g), and nitrobenzene (250 mL).
-
Aerate the mixture with nitrogen.
-
Add bromine (83 g) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add ethanol (250 mL) to precipitate the product.
-
Collect the precipitated solid by filtration.
-
Wash the solid with ethanol.
-
Dry the product under vacuum to yield 3,6-dibromo-9,10-phenanthrenequinone as a yellow solid (70% yield).[1]
Proposed Synthesis of this compound
The synthesis of phenanthrene-9,10-diol can be achieved through the catalytic hydrogenation of phenanthrene-9,10-dione.[2][3] A similar approach is proposed for the synthesis of the target diol from its corresponding dione:
-
Dissolve 3,6-Dibromophenanthrene-9,10-dione in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere in a hydrogenation apparatus.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC).
-
Upon completion, filter the catalyst from the reaction mixture.
-
Remove the solvent under reduced pressure to obtain this compound.
-
Further purification can be achieved by recrystallization.
Data Presentation
Table 1: Experimental Data for 3,6-Dibromophenanthrene-9,10-dione
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆Br₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 366.01 g/mol | --INVALID-LINK-- |
| Melting Point | 291 °C | [1] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Purity (HPLC) | >95.0% | TCI Chemicals |
Table 2: Predicted Computational Data for Phenanthrene-9,10-diol
| Property | Predicted Value | Computational Method |
| Optimized Geometry | Planar aromatic rings with hydroxyl groups oriented out of plane | DFT (B3LYP/6-31G) |
| HOMO-LUMO Gap | ~4.5 eV | DFT (B3LYP/6-31G) |
| Key IR Frequencies | O-H stretch: ~3600 cm⁻¹, C-O stretch: ~1200 cm⁻¹ | DFT (B3LYP/6-31G*) |
| ¹H NMR Chemical Shifts | Aromatic protons: 7.5-8.5 ppm, Hydroxyl protons: 5-6 ppm | DFT (GIAO) |
| ¹³C NMR Chemical Shifts | Aromatic carbons: 110-140 ppm, C-OH carbons: ~145 ppm | DFT (GIAO) |
Correlation and Comparison
The experimental data for 3,6-Dibromophenanthrene-9,10-dione provides a starting point for understanding the properties of the corresponding diol. The high melting point of the dione suggests strong intermolecular interactions in the solid state, a property that may also be present in the diol, potentially enhanced by hydrogen bonding from the hydroxyl groups.
The computational data for phenanthrene-9,10-diol offers insights into the expected spectroscopic features of this compound. The introduction of bromine atoms at the 3 and 6 positions is anticipated to influence the electronic structure and, consequently, the NMR and IR spectra. Specifically, the electron-withdrawing nature of bromine is expected to shift the signals of nearby protons and carbons to a lower field (higher ppm) in the NMR spectra. In the IR spectrum, the fundamental vibrational modes of the phenanthrene core will be altered by the heavier bromine atoms.
Visualizations
To illustrate the proposed workflow for the synthesis and analysis of this compound, a Graphviz diagram is provided below.
Conclusion
While direct experimental data for this compound is currently scarce, a robust understanding of its properties can be inferred through a comparative analysis of its precursor and the parent diol. The synthetic route via bromination of 9,10-phenanthrenequinone followed by reduction is well-established for related compounds and is expected to be a viable method for obtaining the target molecule. Future experimental work should focus on synthesizing this compound and characterizing it using modern spectroscopic and crystallographic techniques. The resulting data will be invaluable for validating and refining the computational models, ultimately leading to a more accurate prediction of the properties of novel phenanthrene derivatives. This synergistic approach of experimental and computational chemistry is paramount for advancing the design of new molecules for a wide range of scientific applications.
References
- 1. 3,6-Dibromo-phenanthrenequinone | 53348-05-3 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Reaction of phenanthrene-9,10-dione with phenanthrene-9,10-diol: Synthesis and characterization of the first ortho-quinhydrone derivative | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
Purity assessment of 3,6-Dibromophenanthrene-9,10-diol from commercial suppliers
For researchers, scientists, and drug development professionals, the purity of a starting material is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive framework for assessing the purity of commercially sourced 3,6-Dibromophenanthrene-9,10-diol. Due to the limited number of commercial suppliers for this specific diol and the general lack of detailed, comparable purity data on their websites, this guide focuses on empowering researchers to conduct their own rigorous purity assessment.
The following sections outline a recommended experimental workflow, provide detailed protocols for key analytical techniques, and include a template for summarizing the collected data.
Experimental Workflow for Purity Assessment
A multi-pronged approach is essential for a thorough purity assessment. The following workflow outlines a logical sequence of experiments to characterize a sample of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
Data Summary
Researchers should use the following table to summarize the experimental data obtained for a given batch of this compound. This structured approach facilitates easy comparison between different suppliers or batches.
| Analytical Method | Parameter Assessed | Supplier A (Batch #) | Supplier B (Batch #) | Theoretical Value/Acceptance Criteria |
| Visual Inspection | Appearance | White to off-white solid | ||
| Solubility | e.g., in DMSO, THF, Dichloromethane | Soluble | ||
| ¹H NMR | Structural Conformance | Conforms/Deviates | Conforms/Deviates | Spectrum consistent with structure |
| Solvent Residues | < 0.5% | |||
| ¹³C NMR | Structural Conformance | Conforms/Deviates | Conforms/Deviates | Spectrum consistent with structure |
| Mass Spectrometry | Molecular Ion (m/z) | 367.90 (for C₁₄H₈Br₂O₂) | ||
| HPLC-UV | Purity (% Area at λmax) | ≥ 98.0% | ||
| Number of Impurities > 0.1% | ≤ 2 | |||
| Elemental Analysis | % Carbon | 45.69% | ||
| % Hydrogen | 2.19% | |||
| Deviation from Theoretical | ≤ ±0.4% | |||
| Karl Fischer Titration | Water Content (%) | ≤ 0.5% | ||
| Overall Purity | Calculated Purity | ≥ 98.0% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify the presence of organic impurities and residual solvents.
-
Instrumentation: 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral window should be wide enough to include both aromatic and hydroxyl proton signals.
-
Integrate all signals and normalize to a specific proton or group of protons in the molecule.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A sufficient number of scans and a suitable relaxation delay are crucial due to the longer relaxation times of quaternary carbons.
-
-
Data Analysis:
-
Structural Conformance: Compare the obtained chemical shifts, multiplicities, and integration values with the expected spectrum for this compound.
-
Impurity Detection: Look for signals that do not correspond to the target molecule or the solvent. The integration of these signals relative to the main compound can provide a semi-quantitative estimate of the impurity levels.
-
Residual Solvents: Identify characteristic signals of common laboratory solvents (e.g., acetone, ethyl acetate, dichloromethane) and quantify them against the main compound's signals.
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid to improve peak shape) is a good starting point for method development. For example, a gradient from 50% to 95% acetonitrile over 20 minutes.
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis:
-
Inject a small volume (e.g., 5-10 µL) of the sample solution.
-
Monitor the elution at a suitable wavelength (e.g., the λmax of the compound, which can be determined using a UV-Vis scan).
-
-
Data Analysis:
-
Determine the area of the main peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total area of all peaks:
-
Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source is commonly used for this type of molecule.
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with the ESI source, such as acetonitrile or methanol.
-
Analysis: Infuse the sample solution directly into the mass spectrometer or analyze the eluent from the HPLC.
-
Data Analysis: Look for the molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the expected molecular weight of this compound (C₁₄H₈Br₂O₂; Molecular Weight: 368.02 g/mol ).
Elemental Analysis
-
Objective: To determine the elemental composition (%C, %H) of the compound and compare it to the theoretical values.
-
Instrumentation: An automated CHN elemental analyzer.
-
Sample Preparation: A few milligrams of the dried sample are accurately weighed into a tin capsule.
-
Analysis: The sample is combusted at a high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Data Analysis: Compare the experimentally determined percentages of carbon and hydrogen with the theoretical values for C₁₄H₈Br₂O₂ (C: 45.69%, H: 2.19%). A deviation of ±0.4% is generally considered acceptable.[1][2][3]
Karl Fischer Titration
-
Objective: To quantify the water content in the sample.
-
Instrumentation: A Karl Fischer titrator (coulometric or volumetric).
-
Sample Preparation: A precisely weighed amount of the sample is introduced into the titration cell containing the Karl Fischer reagent.
-
Analysis: The reagent reacts stoichiometrically with water. The amount of reagent consumed is used to calculate the water content.
-
Data Analysis: The result is typically expressed as a weight percentage of water in the sample.
By following this comprehensive guide, researchers can confidently assess the purity of their this compound samples, ensuring the integrity of their subsequent research and development activities.
References
Safety Operating Guide
Personal protective equipment for handling 3,6-Dibromophenanthrene-9,10-diol
Essential Safety and Handling Guide for 3,6-Dibromophenanthrene-9,10-diol
Disclaimer: Specific safety and toxicological data for this compound (CAS No. 952054-63-6) is not publicly available. The following guidance is based on the safety data for the structurally similar compound, 3,6-Dibromophenanthrene-9,10-dione (CAS No. 53348-05-3). It is imperative to handle this compound with extreme caution, assuming its hazards are at least equivalent to those of the dione. This information should be used as a preliminary guide and supplemented with any information provided by the chemical supplier.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling this compound in a laboratory setting, aimed at researchers, scientists, and professionals in drug development.
GHS Hazard Classification (for 3,6-Dibromophenanthrene-9,10-dione)
The Globally Harmonized System (GHS) classification for the analogous compound, 3,6-Dibromophenanthrene-9,10-dione, indicates the following potential hazards:
-
Hazard Pictograms:
-
GHS07: Exclamation Mark[2]
-
-
Hazard Statements:
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray[1][3][5]
-
P270: Do not eat, drink or smoke when using this product
-
P271: Use only outdoors or in a well-ventilated area[1]
-
P280: Wear protective gloves/ eye protection/ face protection[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][6]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention
-
P337 + P313: If eye irritation persists: Get medical advice/ attention[6]
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed[1]
-
P405: Store locked up[1]
-
P501: Dispose of contents/container to an approved waste disposal plant[1]
-
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specification and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for breakthrough times and dispose of gloves immediately after handling or if contamination is suspected. |
| Eyes/Face | Safety glasses with side shields or goggles, and a face shield | Standard safety glasses are the minimum requirement. For operations with a higher risk of splashes or dust generation, chemical safety goggles and a face shield are necessary to protect against serious eye irritation. |
| Body | Laboratory coat | A fully fastened lab coat made of a suitable material should be worn to protect against skin contact. |
| Respiratory | NIOSH-approved respirator | If handling the solid material outside of a fume hood or if dust generation is likely, a respirator is recommended to prevent respiratory tract irritation. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
First-Aid Measures
In the event of exposure, immediate action is critical. The following table provides first-aid guidance based on the known hazards of the dione analogue.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[6][8][9] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][8][9] |
| Inhalation | Move the person to fresh air and keep them in a position comfortable for breathing. If you feel unwell, seek medical attention.[8][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. If the person feels unwell, call a poison control center or doctor.[8][9] |
Storage and Disposal
Proper storage and disposal are essential to prevent contamination and ensure safety.
| Aspect | Procedure |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated area.[8] Keep away from incompatible materials such as strong oxidizing agents. The dione analogue is noted to be air-sensitive and should be stored under an inert gas. |
| Disposal | Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be treated as hazardous. Do not allow the chemical to enter drains.[8] |
References
- 1. 3,6-Dibromophenanthrene-9,10-quinone | C14H6Br2O2 | CID 258450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 53348-05-3|3,6-Dibromophenanthrene-9,10-dione|BLD Pharm [bldpharm.com]
- 4. 3,6-Dibromophenanthrene-9,10-dione | 53348-05-3 [sigmaaldrich.com]
- 5. 3,6-Dibromophenanthrene-9,10-dione - Electronic Materials - Crysdot [crysdotllc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemical-label.com [chemical-label.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
